molecular formula C26H32FN3O4 B8069513 YM758

YM758

Cat. No.: B8069513
M. Wt: 469.5 g/mol
InChI Key: MWLKUSHZNSYRKK-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM758 is a useful research compound. Its molecular formula is C26H32FN3O4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKUSHZNSYRKK-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040110
Record name YM 758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312752-85-5
Record name YM-758
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-758
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YM758 and HCN Channels: Unraveling a Discontinued Narrative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ion channel modulators is paramount. YM758, a compound identified as an inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, presents a case study in the challenges of elucidating the full scientific story of a discontinued pharmaceutical candidate.

This compound, also known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma, Inc. (formerly Yamanouchi Pharmaceutical Co., Ltd.) as a potent inhibitor of the "funny" current (If), which is generated by HCN channels.[1] The primary therapeutic targets for this compound were cardiovascular conditions such as stable angina and atrial fibrillation, owing to its ability to selectively lower heart rate.[1] Despite its initial promise, the development of this compound was discontinued, leading to a scarcity of in-depth, publicly available data on its precise mechanism of action at the molecular level.

This guide endeavors to synthesize the available information on this compound's interaction with HCN channels, while also highlighting the significant gaps in the current body of knowledge.

Limited Quantitative Data on this compound's Effect on HCN Channels

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed electrophysiological data for this compound. Key quantitative metrics, which are crucial for a thorough understanding of its inhibitory profile, remain largely unpublished. This includes:

  • Gating Parameter Modifications: Detailed information on how this compound affects the gating properties of HCN channels, such as the voltage-dependence of activation, and the kinetics of channel opening and closing, has not been publicly disclosed.

  • State-Dependent Block: The mechanism of many HCN channel blockers involves preferential binding to specific channel states (open, closed, or inactivated). There is no available data to confirm whether this compound exhibits such state-dependent inhibition.

Due to the lack of this fundamental quantitative data, a comparative table summarizing the effects of this compound on HCN channel properties cannot be constructed at this time.

Presumed Experimental Protocols

Based on standard practices for characterizing HCN channel inhibitors during the period of this compound's development, the following experimental protocols were likely employed internally by Yamanouchi/Astellas Pharma. However, it is critical to note that specific, detailed methodologies for this compound have not been published.

1. Electrophysiology:

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique would have been a primary method for initial screening and characterization.

    • Procedure:

      • Synthesize cRNA for the desired human HCN channel isoform (e.g., hHCN1, hHCN2, hHCN4).

      • Inject the cRNA into Xenopus laevis oocytes.

      • After 2-5 days of incubation to allow for channel expression, place the oocyte in a recording chamber perfused with a standard bathing solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4).

      • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

      • Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply hyperpolarizing voltage steps to elicit HCN channel currents.

      • Record baseline currents and then perfuse the chamber with varying concentrations of this compound to determine its inhibitory effect.

  • Patch-Clamp Electrophysiology in Mammalian Cells: For more detailed mechanistic studies, whole-cell or inside-out patch-clamp recordings from mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing specific HCN channel isoforms would have been utilized.

    • Procedure (Whole-Cell):

      • Culture mammalian cells expressing the target HCN channel isoform.

      • Place a coverslip with adherent cells into a recording chamber on an inverted microscope.

      • Perfuse with an extracellular solution.

      • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.

      • Apply voltage protocols to elicit HCN currents and test the effects of this compound applied to the extracellular solution.

2. In Vitro and In Vivo Pharmacology:

  • Isolated Guinea Pig Right Atria: As suggested by the literature, spontaneously beating guinea pig right atria were likely used to assess the negative chronotropic effects of this compound in a native tissue setting.

  • Anesthetized Rat Models: In vivo studies in anesthetized rats would have been conducted to evaluate the effects of this compound on heart rate and blood pressure.

Visualizing the Unknown: Proposed Mechanisms and Workflows

Given the absence of specific data for this compound, we can visualize the hypothesized mechanism of action and the general experimental workflow for its characterization based on our understanding of other HCN channel inhibitors.

G cluster_0 Proposed Mechanism of this compound Action This compound This compound HCN_Channel HCN Channel (Inner Pore) This compound->HCN_Channel Binds to Block Channel Block HCN_Channel->Block If_Inhibition Inhibition of If Current Block->If_Inhibition Slowing_HR Slowing of Heart Rate If_Inhibition->Slowing_HR G cluster_1 General Experimental Workflow for this compound Characterization Compound_Synthesis This compound Synthesis and Purification In_Vitro_Screening In Vitro Screening (e.g., TEVC in Oocytes) Compound_Synthesis->In_Vitro_Screening Electrophysiology Detailed Electrophysiology (Patch-Clamp) In_Vitro_Screening->Electrophysiology In_Vivo_Studies In Vivo Efficacy (e.g., Rat Models) Electrophysiology->In_Vivo_Studies PK_Metabolism Pharmacokinetics and Metabolism Studies In_Vivo_Studies->PK_Metabolism Discontinuation Discontinuation of Development PK_Metabolism->Discontinuation

References

YM758: A Technical Deep Dive into a Novel If Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of YM758, a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel. Developed by Astellas Pharma Inc., this compound was investigated for its potential as a heart rate-lowering agent for cardiovascular diseases such as stable angina and atrial fibrillation. Although its development has been discontinued, the study of this compound offers valuable insights into the pharmacology of If channel inhibition. This guide is intended for researchers, scientists, and drug development professionals, presenting available data on its discovery, mechanism of action, and preclinical evaluation.

Introduction to If Channel Inhibition

The "funny" current (If) is a mixed sodium-potassium current primarily found in the sinoatrial (SA) node of the heart, the body's natural pacemaker.[1][2] This current is activated during hyperpolarization at the end of an action potential and is responsible for initiating the diastolic depolarization phase, which in turn controls the heart rate.[1][2] The channels that conduct this current are the HCN channels, with the HCN4 isoform being predominant in the SA node.[1]

A key feature of HCN channels is their dual activation by both voltage and intracellular cyclic adenosine monophosphate (cAMP).[1][3] This dual regulation is central to the autonomic nervous system's control of heart rate, where sympathetic stimulation increases cAMP and heart rate, while parasympathetic stimulation has the opposite effect.

Due to their specific role in pacemaking, with minimal impact on other cardiac functions, HCN channels are an attractive target for drugs aimed at selectively reducing heart rate.[2] This has led to the development of If channel inhibitors, a class of drugs with therapeutic potential in conditions where heart rate reduction is beneficial, such as stable angina and heart failure.[2]

This compound: Discovery and Developmental History

This compound, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma Inc., a Japanese pharmaceutical company formed in 2005 through the merger of Yamanouchi Pharmaceutical Co., Ltd. and Fujisawa Pharmaceutical Co., Ltd.[4] this compound was identified as a potent and specific inhibitor of the If current, with the potential for treating stable angina and atrial fibrillation.[4]

While the specific timeline of this compound's discovery and early development is not extensively detailed in publicly available literature, it was part of a research program focused on novel cardiovascular agents. Despite promising initial preclinical findings, the clinical development of this compound was ultimately discontinued.[4] The precise reasons for this decision have not been officially disclosed by Astellas Pharma.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the If current in the sinoatrial node. By blocking the HCN channels, this compound reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This prolongation of the pacemaker potential results in a dose-dependent reduction in heart rate.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

If Channel Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sympathetic_Stimulation Sympathetic Stimulation (e.g., Norepinephrine) Beta_Adrenergic_Receptor β-Adrenergic Receptor Sympathetic_Stimulation->Beta_Adrenergic_Receptor Parasympathetic_Stimulation Parasympathetic Stimulation (e.g., Acetylcholine) Muscarinic_Receptor M2 Muscarinic Receptor Parasympathetic_Stimulation->Muscarinic_Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase + Muscarinic_Receptor->Adenylyl_Cyclase - cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP HCN_Channel HCN Channel (If) Diastolic_Depolarization Slowing of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates ATP ATP cAMP->HCN_Channel Binds and Activates Heart_Rate_Reduction Heart Rate Reduction Diastolic_Depolarization->Heart_Rate_Reduction Leads to This compound This compound This compound->HCN_Channel Inhibits

Figure 1: Simplified signaling pathway of HCN channel regulation and this compound's point of inhibition.

Quantitative Preclinical Data

While comprehensive quantitative data for this compound is limited in publicly accessible literature, some key findings from preclinical studies have been reported.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound

ParameterSpeciesValueNotes
ECe50 Dog (tachycardia-induced)6.0 ng/mLConcentration in the effective compartment for 50% of maximal heart rate reduction.
Absolute Bioavailability Rat7.5% - 16.6%
Dog16.1% - 22.0%
Total Body Clearance (CLtot) Rat5.71 - 7.27 L/h/kg
Dog1.75 - 1.90 L/h/kg
Tissue/Plasma Ratio (Foetus) Rat< 1.0Suggests limited placental transfer.[5]
Tissue/Plasma Ratio (Milk) Rat7.2 (at 1h), 11.0 (at 4h)Indicates secretion into maternal milk.[5]

Data compiled from available preclinical studies.[6]

It is important to note the discrepancy between the in vivo ECe50 in dogs and in vitro findings in guinea pig right atria (EC30 of 70.4 ng/mL), suggesting that the duration of this compound's effect may be due to strong binding to the If channel and/or slow dissociation, rather than high plasma concentrations.[6] this compound's metabolites were found to have weak to no inhibitory effect on the spontaneous beat rate in in vitro experiments.[6]

Experimental Protocols

The characterization of this compound would have involved a series of standard preclinical cardiovascular safety and efficacy studies. While specific, detailed protocols for this compound are not available, this section outlines the general methodologies typically employed for such investigations.

In Vitro Electrophysiology: Patch-Clamp Analysis

The primary method for studying the direct effects of a compound on ion channels is the patch-clamp technique.

Objective: To determine the potency and selectivity of this compound on the If current and other key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

General Protocol:

  • Cell Preparation: Use of heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the specific human HCN isoform (e.g., HCN4) or other cardiac ion channels. Alternatively, primary cardiomyocytes isolated from the sinoatrial node of animal models (e.g., rabbits, mice) can be used.

  • Recording Configuration: Whole-cell patch-clamp configuration is typically used to record the total current from the entire cell membrane.

  • Solutions:

    • External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to mimic the extracellular environment.

    • Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

  • Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied. For example, from a holding potential of -40 mV, apply hyperpolarizing steps in increments (e.g., from -50 mV to -140 mV) for a duration sufficient to allow for channel activation (e.g., 2-3 seconds).

  • Data Acquisition and Analysis: Record the current responses before and after the application of varying concentrations of this compound. The percentage of current inhibition at each concentration is calculated to generate a concentration-response curve and determine the IC50 value.

  • Selectivity Profiling: Repeat the experiment using cells expressing other key cardiac ion channels (hERG, Nav1.5, Cav1.2) with appropriate voltage protocols for each channel to determine the IC50 values for off-target effects.

The following diagram illustrates a typical experimental workflow for in vitro ion channel screening.

In_Vitro_Ion_Channel_Screening_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 expressing HCN4) Start->Cell_Culture Patch_Clamp_Setup Prepare Patch-Clamp Rig Cell_Culture->Patch_Clamp_Setup Cell_Selection Select Healthy Cell for Recording Patch_Clamp_Setup->Cell_Selection Seal_Formation Form Giga-ohm Seal Cell_Selection->Seal_Formation Whole_Cell_Configuration Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Configuration Baseline_Recording Record Baseline If Current (Control) Whole_Cell_Configuration->Baseline_Recording Compound_Application Apply this compound (Varying Concentrations) Baseline_Recording->Compound_Application Post_Compound_Recording Record If Current with this compound Compound_Application->Post_Compound_Recording Data_Analysis Analyze Current Inhibition and Calculate IC50 Post_Compound_Recording->Data_Analysis Selectivity_Screening Repeat with Other Ion Channels (hERG, Nav1.5, Cav1.2) Data_Analysis->Selectivity_Screening End End Selectivity_Screening->End Preclinical_Cardiovascular_Safety_Workflow Start Start In_Vitro_Screening In Vitro Screening (hERG, other ion channels) Start->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Rodent_Studies In Vivo Rodent Studies (Preliminary Efficacy & Safety) Lead_Optimization->In_Vivo_Rodent_Studies Candidate_Selection Select Development Candidate (e.g., this compound) In_Vivo_Rodent_Studies->Candidate_Selection GLP_Dog_Telemetry_Study GLP Dog Telemetry Study (Cardiovascular Safety) Candidate_Selection->GLP_Dog_Telemetry_Study Data_Analysis_Reporting Data Analysis and Reporting GLP_Dog_Telemetry_Study->Data_Analysis_Reporting IND_Submission Investigational New Drug (IND) Application Submission Data_Analysis_Reporting->IND_Submission End End IND_Submission->End

References

An In-depth Technical Guide to YM758: A Novel If Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If current channel. Developed by Astellas Pharma, this compound was investigated as a novel therapeutic agent for stable angina and atrial fibrillation. Its mechanism of action involves the direct blockade of If channels in the sinoatrial node, leading to a reduction in heart rate without significantly affecting other cardiovascular parameters. Despite promising preclinical data, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and available experimental data on this compound, intended to serve as a valuable resource for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic molecule, and it is the (R)-enantiomer that possesses the desired pharmacological activity. It has been primarily studied as a monophosphate salt to improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of this compound and its Monophosphate Salt

PropertyThis compound (Free Base)This compound MonophosphateReference(s)
IUPAC Name (-)-N-{2-[(3R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]ethyl}-4-fluorobenzamideN-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid[1]
Molecular Formula C26H32FN3O4C26H35FN3O8P[1][2]
Molecular Weight 469.55 g/mol 567.5 g/mol [1][2]
SMILES COc1cc2CCN(Cc2cc1OC)C(=O)C[C@@H]3CCCN(CCNC(=O)c4ccc(cc4)F)C3COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O[2]
InChI InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1[2]
Solubility Soluble in DMSO (100 mg/mL, 212.97 mM)Not explicitly found[3]

Note: Data for pKa and logP were not available in the searched literature.

Pharmacology

Mechanism of Action

This compound is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[4] The If current, carried by HCN channels, is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling the heart rate. By blocking this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. A key advantage of this mechanism is the selective action on the SA node, with minimal effects on other cardiac electrophysiological parameters such as ventricular repolarization and myocardial contractility.

YM758_Mechanism_of_Action cluster_SANode Sinoatrial Node Pacemaker Cell HCN_Channel HCN Channel (If Current) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines This compound This compound This compound->HCN_Channel Inhibits

Caption: Mechanism of action of this compound in the sinoatrial node.

Pharmacodynamics

Preclinical studies have demonstrated that this compound effectively reduces heart rate in a dose-dependent manner in various animal models. This bradycardic effect is achieved without significant changes in blood pressure, atrioventricular conduction, or cardiac contractility, highlighting its selectivity for the If current.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in several preclinical species.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Animals

ParameterRatDogReference(s)
Bioavailability (Oral) 7.5 - 16.6%16.1 - 22.0%
Elimination Half-life (t1/2) 1.14 - 1.16 h1.10 - 1.30 h
Total Body Clearance (CLtot) 5.71 - 7.27 L/h/kg1.75 - 1.90 L/h/kg
Plasma Protein Binding Not specifiedSaturation observed
Major Binding Protein Not specifiedα1-acid glycoprotein (AGP)
Blood-to-Plasma Ratio 1.36 - 1.420.95 - 1.15

Note: Human pharmacokinetic data is limited.

Metabolism

In vitro studies using human liver microsomes have shown that this compound is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[5] The major metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[1]

Table 3: In Vitro Inhibition Constants (Ki) of this compound for Human CYP Isozymes

CYP Isozyme SubstrateKi (µM)Reference(s)
Midazolam (CYP3A4)59 - 340[5]
Nifedipine (CYP3A4)59 - 340[5]
Metoprolol (CYP2D6)59 - 340[5]

The metabolism of this compound can be inhibited by potent inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole), suggesting a potential for drug-drug interactions.[5]

YM758_Metabolism_Pathway cluster_Metabolism Metabolic Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Hydration Hydration This compound->Hydration Demethylation O-Demethylation This compound->Demethylation Conjugation Sulfate/Glucuronide Conjugation Oxidation->Conjugation Hydration->Conjugation Demethylation->Conjugation CYP2D6 CYP2D6 CYP2D6->Oxidation CYP2D6->Demethylation CYP3A4 CYP3A4 CYP3A4->Oxidation CYP3A4->Demethylation

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were employed.

In Vitro Metabolism Studies
  • Objective: To identify the CYP isozymes responsible for this compound metabolism and to assess its potential for CYP inhibition.

  • Methodology:

    • Incubation: this compound was incubated with pooled human liver microsomes in the presence of an NADPH-generating system.

    • Metabolite Identification: The reaction mixture was analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

    • CYP Inhibition Assay: The inhibitory potential of this compound on major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) was evaluated by co-incubating this compound with known probe substrates for each isozyme. The formation of the substrate-specific metabolite was measured to determine the IC50 and subsequently the Ki values.

    • Reaction Phenotyping: To identify the specific CYPs involved in this compound metabolism, experiments were conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each CYP isozyme with human liver microsomes.

In_Vitro_Metabolism_Workflow Start Start: In Vitro Metabolism Assessment Incubation Incubate this compound with Human Liver Microsomes + NADPH Start->Incubation CYP_Inhibition_Assay CYP Inhibition Assay with Probe Substrates Start->CYP_Inhibition_Assay Reaction_Phenotyping Reaction Phenotyping with Recombinant CYPs or Inhibitors Start->Reaction_Phenotyping Analysis LC-MS Analysis Incubation->Analysis Metabolite_ID Identify Metabolites Analysis->Metabolite_ID End End: Metabolism Profile Metabolite_ID->End Ki_Determination Determine IC50 and Ki values CYP_Inhibition_Assay->Ki_Determination Ki_Determination->End Responsible_CYPs Identify Responsible CYP Isozymes Reaction_Phenotyping->Responsible_CYPs Responsible_CYPs->End

Caption: General workflow for in vitro metabolism studies of this compound.

Clinical Development and Status

The development of this compound for stable angina and atrial fibrillation was discontinued by Astellas Pharma.[2] The specific reasons for the discontinuation have not been publicly disclosed. There is no information available regarding any clinical trials that may have been conducted with this compound.

Conclusion

This compound is a selective If channel inhibitor with a well-defined mechanism of action and promising preclinical pharmacological and pharmacokinetic profiles. Its development was unfortunately halted, but the information gathered on its chemical properties, metabolism, and in vitro and in vivo activity provides a valuable case study for researchers in the field of cardiovascular drug discovery. The data presented in this technical guide can aid in the design of new If inhibitors and further the understanding of the therapeutic potential and challenges associated with this class of drugs.

References

An In-depth Technical Guide to the Synthesis and Core Methodology of YM758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for YM758, a novel inhibitor of the "funny" current (If) channel. The document details a practical and scalable synthetic route, summarizing key quantitative data and outlining the experimental approach. Furthermore, it elucidates the signaling pathway central to this compound's mechanism of action.

This compound: Chemical Profile

This compound is the monophosphate salt of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide. It is a potent and selective inhibitor of the If current channel, playing a crucial role in the regulation of cardiac pacemaker activity.

PropertyValue
Molecular Formula C26H32FN3O4 · H3PO4
Molecular Weight 567.5 g/mol
Target Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (If current)
Therapeutic Potential Stable angina, atrial fibrillation

Optimized Synthesis Pathway of this compound Monophosphate

A significant advancement in the synthesis of this compound was the development of a practical and scalable route that circumvents the limitations of earlier medicinal chemistry approaches. These initial routes were characterized by lengthy procedures, extensive use of chlorinated solvents, and reliance on silica-gel column chromatography for purification. A key innovation in the improved synthesis is the strategic avoidance of unstable intermediates. This was achieved through the utilization of a 4,5-dihydrooxazole intermediate, which facilitates a more efficient and robust process. This optimized pathway has been successfully implemented on a pilot-plant scale, yielding 36.5 kg of this compound monophosphate.

The overall yield of this improved synthetic route is a notable 49%, a substantial increase from the 14% or 34% yields reported for the earlier medicinal chemistry routes.

Logical Workflow for the Scalable Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification and Salt Formation Starting_Material_1 Key Piperidine Intermediate Ring_Opening Ring-Opening N-Alkylation (Acidic Conditions) Starting_Material_1->Ring_Opening Coupling Partner Starting_Material_2 4,5-Dihydrooxazole Intermediate Starting_Material_2->Ring_Opening Key Intermediate Amide_Coupling Amide Bond Formation Ring_Opening->Amide_Coupling Final_Modification Introduction of Tetrahydroisoquinoline Moiety Amide_Coupling->Final_Modification Purification Crystallization (No Column Chromatography) Final_Modification->Purification Salt_Formation Formation of Monophosphate Salt Purification->Salt_Formation Final_Product This compound Monophosphate Salt_Formation->Final_Product

Caption: High-level workflow of the scalable this compound synthesis.

Detailed Experimental Methodologies

While the precise, step-by-step protocols are proprietary to the developing entity, the published literature outlines the core transformations. The improved synthesis strategically introduces (R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidine-3-carboxylate as a key intermediate. This is achieved via an N-alkylation of the corresponding piperidine derivative with a bromide intermediate, a process that notably avoids the need for protecting and deprotecting steps common in earlier syntheses. The subsequent amide coupling and introduction of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety are performed under conditions optimized for scalability and purity, eliminating the need for chromatographic purification.

Signaling Pathway of this compound: If Channel Inhibition

This compound exerts its therapeutic effect by inhibiting the If current in the sinoatrial (SA) node of the heart. The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node. This current is often referred to as the "funny" current due to its unusual activation by hyperpolarization.

The If current plays a pivotal role in the diastolic depolarization phase of the cardiac action potential in pacemaker cells. By slowing this rate of depolarization, this compound effectively reduces the heart rate.

Signaling Cascade of If Current and its Inhibition by this compound

G cluster_membrane Sinoatrial Node Pacemaker Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN4 HCN4 Channel (If Current) Depolarization Slower Diastolic Depolarization HCN4->Depolarization contributes to AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Beta_AR β-Adrenergic Receptor Beta_AR->AC activates Norepinephrine Norepinephrine Norepinephrine->Beta_AR ATP ATP ATP->AC cAMP->HCN4 directly binds and increases open probability Heart_Rate Decreased Heart Rate Depolarization->Heart_Rate leads to This compound This compound This compound->HCN4 inhibits

Caption: this compound inhibits the HCN4 channel, slowing diastolic depolarization.

Metabolic Pathways of this compound

In vivo studies have shown that this compound undergoes metabolism primarily through oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. The major cytochrome P450 enzymes involved in its metabolism are CYP2D6 and CYP3A4.

Experimental Workflow for Metabolite Profiling

G cluster_in_vivo In Vivo Studies cluster_analysis Analytical Procedures Dosing Oral Administration of 14C-labeled this compound Sample_Collection Collection of Biological Samples (Plasma, Urine, Feces, Bile) Dosing->Sample_Collection Radioactivity_Measurement Quantitative Whole-Body Autoradiography & LSC Sample_Collection->Radioactivity_Measurement Metabolite_Separation HPLC with Radiometric Detection Sample_Collection->Metabolite_Separation Structure_Elucidation LC-MS/MS and NMR Metabolite_Separation->Structure_Elucidation Metabolite_Identification Identification and Quantification of Metabolites Structure_Elucidation->Metabolite_Identification

Caption: Workflow for identifying and characterizing this compound metabolites.

This guide provides a foundational understanding of the synthesis and mechanism of action of this compound. For researchers and drug development professionals, the scalable and efficient synthesis, coupled with a well-defined mechanism of action, underscores the potential of this compound as a therapeutic agent. Further detailed experimental parameters for the synthesis can be found in the primary literature.

In Vivo Metabolic Profile of YM758 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic profile of YM758, a novel If channel inhibitor, in various animal models. The information presented is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug development.

Executive Summary

This compound undergoes extensive metabolism in vivo, with the primary pathways being oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[1][2] Studies in mice, rats, rabbits, dogs, and monkeys have shown a consistent metabolic profile, suggesting no significant species-specific differences in the biotransformation of this compound.[1][2] Quantitative analysis in rats reveals that the majority of the administered dose is eliminated through metabolic processes, with several metabolites identified in plasma, urine, and bile. This document outlines the detailed experimental methodologies, quantitative metabolic data from rat studies, and the elucidated metabolic pathways of this compound.

Experimental Protocols

Detailed methodologies for the in vivo metabolism studies of this compound are crucial for the interpretation of the presented data and for the design of future experiments. The following protocols are based on published literature.

Animal Models

A range of animal models have been utilized to investigate the in vivo metabolism of this compound. The species and their specific details are summarized in the table below.

Animal ModelStrainSexBody Weight
MouseB6C3F1Male20.2–24.8 g
RatFischer 344 (F344)Male168.2–186.9 g
RabbitNot SpecifiedMale2.85–3.17 kg
DogNot SpecifiedMale9.10–10.60 kg
MonkeyNot SpecifiedMale3.24–3.36 kg
Dosing and Administration

This compound has been administered through both oral (p.o.) and intravenous (i.v.) routes in preclinical studies. For metabolic profiling, radiolabeled ([¹⁴C]) this compound is often employed to facilitate the detection and quantification of the parent drug and its metabolites.

  • Rats (Quantitative Profiling): A single oral dose of 1 mg/kg of [¹⁴C]-YM758 was administered.[1]

  • Rats (Metabolite Isolation): For the purpose of isolating sufficient quantities of metabolites for structural elucidation, a higher oral dose of 200 mg/kg of this compound monophosphate was used.[1]

  • Other Animal Models (Metabolite Identification):

    • Mice: Single oral dose of 250 mg/kg.[1]

    • Rats: Single oral dose of 250 mg/kg.[1]

    • Rabbits: Single oral dose of 10 mg/kg.[1]

    • Dogs: Single oral dose of 10 mg/kg.[1]

    • Monkeys: Single intravenous dose of 3 mg/kg.[1]

Sample Collection

Biological samples were collected at various time points post-administration to characterize the time course of metabolism and excretion.

  • Rats (Quantitative Profiling):

    • Urine and Bile: Collected over 0-6 hour and 6-24 hour intervals.[1]

    • Plasma: Collected at 0.5 and 1 hour post-dose.[1]

  • Other Animal Models (Metabolite Identification):

    • Mice, Rats, Rabbits, and Dogs: Blood samples were collected at 1, 2, 6, and 24 hours after administration.[1]

    • Monkeys: Blood samples were obtained at 0.5, 1, 2, and 4 hours post-administration.[1]

Analytical Methods

A combination of chromatographic and spectroscopic techniques was employed for the separation, detection, quantification, and structural elucidation of this compound and its metabolites.

  • Sample Preparation: Plasma samples were typically prepared for analysis by solid-phase extraction.[1]

  • Metabolite Profiling and Quantification: Biological samples from studies using [¹⁴C]-YM758 were analyzed by liquid chromatography coupled with a radiometric detection system.[1][2]

  • Metabolite Identification and Structure Elucidation: Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM).[1] The definitive structures of isolated metabolites were determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Metabolic Profile in Rats

Quantitative data on the metabolic fate of this compound is most comprehensively available for the rat model. The following tables summarize the percentage of total radioactivity attributed to this compound and its metabolites in urine and bile following a single oral administration of [¹⁴C]-YM758.

Table 1: Metabolic Profile of this compound in Rat Urine (% of Total Radioactivity)

Metabolite/Parent0-6 hours6-24 hours
This compound (Unchanged)15.69.8
R313.114.6
R417.625.8
R97.215.6
R1023.09.7
R1914.4Not Reported

Table 2: Metabolic Profile of this compound in Rat Bile (% of Total Radioactivity)

Metabolite/Parent0-6 hours6-24 hours
This compound (Unchanged)Not DetectedNot Detected
R1 and R2 (mixture)17.212.5
R1037.033.9
R14 and R16 (mixture)20.424.4
R17, R18, and R19 (mixture)25.422.5

Note: Quantitative data for other animal models such as mice, rabbits, dogs, and monkeys are not available in the reviewed public literature. However, studies have confirmed the presence of metabolites R3, R4, R8, and R16 in the plasma of these species.[1]

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through a series of phase I and phase II metabolic reactions. The primary metabolic pathways identified in rats are hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation, which is then followed by sulfate or glucuronide conjugation.[1]

YM758_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylation This compound->Hydroxylated_Metabolites Hydroxylation Oxidized_Hydrated_Metabolites Oxidation & Hydration This compound->Oxidized_Hydrated_Metabolites Oxidation, Hydration Amide_Hydrolysis_Products Amide Hydrolysis This compound->Amide_Hydrolysis_Products Amide Hydrolysis O-Demethylated_Metabolites O-Demethylation (YM-394111, YM-394112) This compound->O-Demethylated_Metabolites O-Demethylation Conjugated_Metabolites Sulfate & Glucuronide Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation O-Demethylated_Metabolites->Conjugated_Metabolites Conjugation

Figure 1: Proposed Metabolic Pathways of this compound in Rats.

Experimental Workflow

The general workflow for investigating the in vivo metabolic profile of this compound in animal models is depicted in the following diagram.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Interpretation Animal_Selection Animal Model Selection (e.g., Rats, Dogs, Monkeys) Dosing Administration of [14C]-YM758 (Oral or Intravenous) Animal_Selection->Dosing Sample_Collection Collection of Biological Samples (Plasma, Urine, Bile, Feces) Dosing->Sample_Collection Sample_Processing Sample Preparation (e.g., Solid-Phase Extraction) Sample_Collection->Sample_Processing Metabolite_Profiling LC-Radiometric Detection (Quantitative Analysis) Sample_Processing->Metabolite_Profiling Metabolite_ID LC-MS Analysis (Identification) Sample_Processing->Metabolite_ID Data_Analysis Quantification of Metabolites (% of Radioactivity) Metabolite_Profiling->Data_Analysis Structure_Elucidation MS and NMR Spectroscopy (Structural Confirmation) Metabolite_ID->Structure_Elucidation Pathway_Mapping Elucidation of Metabolic Pathways Structure_Elucidation->Pathway_Mapping

Figure 2: General Experimental Workflow for this compound Metabolism Studies.

Conclusion

The in vivo metabolism of this compound has been extensively studied in rats and qualitatively assessed in mice, rabbits, dogs, and monkeys. The metabolic pathways are well-characterized, with oxidation, hydration, and demethylation followed by conjugation being the major routes of biotransformation. Quantitative data from rat studies provide valuable insights into the extent of metabolism and the relative abundance of major metabolites. While a consistent metabolic profile across species is a positive indicator for predicting human metabolism, the lack of quantitative data in non-rodent species represents a knowledge gap. Further studies to quantify the metabolites of this compound in dogs and monkeys would provide a more complete picture of its disposition in preclinical species and enhance the translation of these findings to human clinical studies.

References

The Pharmacokinetics and Bioavailability of YM758 in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, distribution, metabolism, and excretion of YM758, a novel I(f) channel inhibitor, in rat models. The information is compiled from preclinical studies to support further research and development of this compound.

Executive Summary

This compound exhibits rapid absorption and extensive metabolism following oral administration in rats. Bioavailability is in the low to moderate range, and the compound displays non-linear pharmacokinetics. Distribution studies show wide tissue penetration with notable accumulation in the thoracic aorta and eyeballs. The primary route of excretion is through the bile. Metabolism is diverse, involving oxidation, hydrolysis, and conjugation pathways.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been characterized in rats following both intravenous and oral administration.

Table 2.1: Intravenous Pharmacokinetic Parameters of this compound in Rats
ParameterValueSpecies/StrainCitation
Elimination Half-Life (t½)1.14 - 1.16 hoursRat[1]
Total Body Clearance (CLtot)5.71 - 7.27 L/h/kgRat[1]
Table 2.2: Oral Pharmacokinetic and Bioavailability Data of this compound in Rats
ParameterValueSpecies/StrainCitation
Absolute Bioavailability7.5% - 16.6%Rat[1]
AUC(0-1h) Ratio (Radioactivity vs. Unchanged Drug)17.7%Albino Rat[2][3]

Note: After oral administration, the plasma levels of this compound in rats increased in a manner that was more than dose-proportional, indicating non-linear pharmacokinetics.[1] This has been partly attributed to a first-pass effect in the gastrointestinal tract and the liver.[1]

Absorption and Distribution

Absorption

This compound is well-absorbed from most segments of the gastrointestinal tract, with the exception of the stomach.[2][3]

Distribution

Studies using radiolabeled ¹⁴C-YM758 have demonstrated that the compound is well-distributed into tissues, with radioactivity concentrations in most tissues being higher than those in plasma.[2][3]

  • Blood-to-Plasma Ratio: The blood-to-plasma partition coefficient for this compound in rats is between 1.36 and 1.42.[1]

  • Tissue Accumulation: Extensive accumulation and a slower rate of elimination of radioactivity have been observed in the thoracic aorta and the eyeballs of both albino and non-albino rats.[2][3]

  • Placental and Milk Transfer: In pregnant rats, the fetal tissue to maternal plasma ratio of radioactivity was below 1.0, suggesting the involvement of Mdr1-mediated export at the blood-placenta barrier.[4] Conversely, in lactating rats, this compound readily passes into the milk, with tissue-to-plasma ratios of 7.2 at one hour and 11.0 at four hours post-administration.[4]

Table 3.1: Distribution Characteristics of this compound in Rats
ParameterValueSpecies/StrainCitation
Blood-to-Plasma Partition Coefficient1.36 - 1.42Rat[1]
Fetus/Plasma Radioactivity Ratio< 1.0Pregnant Rat[4]
Milk/Plasma Radioactivity Ratio (1 hr)7.2Lactating Rat[4]
Milk/Plasma Radioactivity Ratio (4 hr)11.0Lactating Rat[4]

Metabolism and Excretion

Metabolism

This compound undergoes extensive and diverse metabolism in rats.[5] The primary metabolic pathways identified are:

  • Hydroxylation[5]

  • Oxidation followed by hydration[5]

  • Amide hydrolysis[5]

  • O-demethylation followed by sulfate or glucuronide conjugation[5]

The main circulating metabolites in rat plasma have been identified as R4 and R10.[5]

YM758_Metabolism cluster_pathways Metabolic Pathways cluster_conjugation Phase II Conjugation cluster_metabolites Major Circulating Metabolites This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Oxidation_Hydration Oxidation & Hydration This compound->Oxidation_Hydration Amide_Hydrolysis Amide Hydrolysis This compound->Amide_Hydrolysis O_Demethylation O-Demethylation This compound->O_Demethylation Metabolites Metabolites (e.g., R4, R10) Hydroxylation->Metabolites Oxidation_Hydration->Metabolites Amide_Hydrolysis->Metabolites Conjugation Sulfate or Glucuronide Conjugation O_Demethylation->Conjugation Conjugation->Metabolites

Caption: Metabolic Pathways of this compound in Rats.

Excretion

The primary route of excretion for this compound and its metabolites in rats is via the bile. In a study with bile duct-cannulated albino rats, 57.3% of the administered radioactivity was recovered in the bile, while 17.8% was recovered in the urine following a single oral dose.[2]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in rats.

Animal Models
  • Species: Rat[1][2][4][5]

  • Strains: Studies have utilized albino, non-albino, and Fischer 344 (F344) rats.[2][4] Both male and female rats, including pregnant and lactating females, have been used depending on the study objectives.[4]

  • Surgical Models: Bile duct-cannulated rats were used for excretion balance studies.[2][5]

Dosing and Administration
  • Formulation: For oral administration, this compound monophosphate has been suspended in 0.5% methylcellulose.[5]

  • Routes of Administration: Both intravenous (i.v.) and oral (p.o.) gavage routes have been employed.[1][5]

  • Radiolabeling: ¹⁴C-labeled this compound has been used to facilitate absorption, distribution, metabolism, and excretion (ADME) studies.[2][4]

Experimental_Workflow_PK cluster_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Data Analysis Animal_Selection Select Rat Strain (e.g., F344, Albino) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Dose_Prep Prepare Dosing Solution (e.g., in 0.5% Methylcellulose) Fasting->Dose_Prep Administration Administer this compound (Oral or Intravenous) Dose_Prep->Administration Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Administration->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Administration->Excreta_Collection Bile_Collection Bile Collection (Cannulated Rats) Administration->Bile_Collection Plasma_Processing Process Blood to Plasma Blood_Sampling->Plasma_Processing Extraction Drug & Metabolite Extraction Plasma_Processing->Extraction Quantification Quantification (LC-MS/MS or Radio-HPLC) Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: General Workflow for a this compound Pharmacokinetic Study in Rats.

Bioanalytical Methods
  • Sample Processing: Blood samples are typically processed to obtain plasma for analysis.

  • Analytical Techniques: The concentration of this compound and its metabolites in biological matrices is determined using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or radio-HPLC for radiolabeled studies.

Mechanism of Action

This compound is an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" current (I(f)) in cardiac pacemaker cells. By inhibiting this channel, this compound reduces the heart rate.

Mechanism_of_Action This compound This compound If_Channel If (Funny) Current Channel in Sinoatrial Node This compound->If_Channel:f0 Inhibits Heart_Rate Heart Rate Reduction If_Channel:f1->Heart_Rate Leads to

Caption: Mechanism of Action of this compound.

Conclusion

The pharmacokinetic profile of this compound in rats is characterized by rapid absorption, extensive metabolism, non-linear kinetics upon oral administration, and primary excretion through the biliary route. The wide tissue distribution and specific accumulation in certain tissues are important considerations for efficacy and safety assessments. The detailed metabolic pathways and experimental methodologies outlined in this guide provide a solid foundation for professionals in the field of drug development to design and interpret further studies.

References

YM758: An In-depth Technical Guide on its Effects on Sinoatrial Node Pacemaker Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a novel pharmacological agent identified as a potent and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the "funny" current (If). This current is a critical component in the generation of spontaneous diastolic depolarization in sinoatrial (SA) node cells, the primary pacemaker of the heart. By selectively inhibiting the If current, this compound is expected to reduce the heart rate with minimal off-target effects. This technical guide provides a comprehensive overview of the known and inferred effects of this compound on SA node pacemaker activity, drawing upon available data for this compound and its pharmacological class, including established If inhibitors like ivabradine and zatebradine. The guide details the underlying molecular mechanisms, summarizes quantitative electrophysiological data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Sinoatrial Node Pacemaker Activity

The sinoatrial (SA) node, located in the right atrium, is the heart's natural pacemaker, responsible for generating the electrical impulses that drive the cardiac cycle. The automaticity of SA node cells arises from a unique property known as spontaneous diastolic depolarization (phase 4 of the action potential). This slow, spontaneous depolarization is driven by a combination of inward and outward ionic currents. Among these, the "funny" current (If) plays a crucial role.[1]

If is an inward current carried predominantly by sodium and potassium ions through HCN channels.[2] A key characteristic of If is its activation upon hyperpolarization of the cell membrane at the end of an action potential. This inward current gradually depolarizes the cell membrane, bringing it to the threshold for the activation of voltage-gated calcium channels, which then trigger the subsequent action potential. The rate of diastolic depolarization, and thus the heart rate, is significantly influenced by the magnitude and kinetics of the If current.

This compound: A Selective If Channel Inhibitor

This compound is a novel small molecule that has been identified as a selective inhibitor of the If current.[3][4] Its primary mechanism of action is the blockade of HCN channels, the molecular basis of the If current. By inhibiting this current, this compound is expected to slow the rate of spontaneous diastolic depolarization in SA node cells, leading to a reduction in the firing rate of pacemaker potentials and consequently, a decrease in heart rate.[4]

Due to its targeted action on the If current, which is predominantly expressed in the SA node, this compound is anticipated to have a more specific bradycardic effect compared to other heart rate-lowering agents like beta-blockers or calcium channel blockers, which can also affect myocardial contractility and atrioventricular conduction.

Quantitative Data on the Effects of If Inhibitors on Sinoatrial Node Pacemaker Activity

While specific quantitative data for this compound's effect on sinoatrial node electrophysiology is emerging, the effects of other well-characterized If inhibitors, such as ivabradine and zatebradine, provide a strong basis for understanding the expected impact of this class of drugs.

ParameterDrugConcentrationSpeciesEffectReference
Sinoatrial Node Firing Rate Ivabradine3 µMRabbit~15% decrease in spontaneous AP firing rate[5]
Zatebradine0.0625 mg/kgCanineSignificant dose-related increase in cardiac cycle length[5][6][7][8]
Zatebradine0.125 mg/kgCanineSignificant dose-related increase in cardiac cycle length[5][6][7][8]
Zatebradine0.25 mg/kgCanineSignificant dose-related increase in cardiac cycle length[5][6][7][8]
Diastolic Depolarization Slope Ivabradine1.5 - 3 µMRabbitDose-dependent reduction[9]
Action Potential Duration (APD) Zatebradine> 0.5 mg/kgCanineSignificant increase in APD[10]
If Current Inhibition (IC50) Ivabradine2.25 µMHuman (cloned HCN channels)-[11]
Zatebradine1.96 µMHuman (cloned HCN channels)-[11]
Cilobradine0.99 µMHuman (cloned HCN channels)-[11]
Cilobradine0.62 µMMouse (native If)-[11]

Experimental Protocols

Isolation of Sinoatrial Node Myocytes

A detailed protocol for the isolation of single pacemaker cells from the SA node is crucial for in vitro electrophysiological studies.

Objective: To obtain viable, single sinoatrial node myocytes for patch-clamp recording.

Materials:

  • Murine heart

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH)

  • Enzyme solution (Tyrode's solution containing collagenase, elastase, and protease)

  • Kraft-Brühe (KB) solution

Procedure:

  • Excise the heart from a euthanized mouse and immediately place it in ice-cold Tyrode's solution.

  • Isolate the sinoatrial node region under a dissecting microscope.

  • Transfer the tissue to the enzyme solution and incubate at 37°C with gentle agitation to dissociate the cells.

  • Periodically and gently triturate the tissue with a wide-bore pipette to release single cells.

  • Monitor the cell dispersion under a microscope.

  • Once a sufficient number of single, relaxed myocytes are observed, transfer the cell suspension to KB solution to stop the enzymatic digestion.

  • Store the isolated cells at 4°C and use for patch-clamp experiments within a few hours.

Whole-Cell Patch-Clamp Recording of If Current and Action Potentials

The patch-clamp technique is the gold standard for studying the electrophysiological effects of compounds like this compound on ion channels and action potentials in isolated cells.

Objective: To record the If current and spontaneous action potentials from isolated sinoatrial node myocytes and to assess the effect of this compound.

Solutions:

  • External Solution (Tyrode's): As described above.

  • Pipette Solution (for If recording): (in mM) 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.

  • Pipette Solution (for Action Potential recording): (in mM) 130 K-aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.1 Na-GTP, 5 Mg-ATP; pH 7.2 with KOH.

Procedure:

  • Transfer isolated SA node cells to a recording chamber on the stage of an inverted microscope and perfuse with Tyrode's solution at 35-37°C.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the appropriate pipette solution.

  • Approach a single, healthy myocyte with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • For If current recording (Voltage-Clamp):

    • Hold the cell at a holding potential of -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to activate the If current.

    • Record the resulting currents.

    • Perfuse the cell with this compound at various concentrations and repeat the voltage-clamp protocol to determine the dose-dependent inhibition of If.

  • For Action Potential recording (Current-Clamp):

    • Switch to current-clamp mode and record the spontaneous action potentials.

    • Measure key parameters: firing rate, diastolic depolarization slope, action potential duration at 90% repolarization (APD90), and maximum diastolic potential.

    • Perfuse the cell with this compound and record the changes in these action potential parameters.

Signaling Pathways and Experimental Workflows

Signaling Pathway of If Current Modulation

The If current is modulated by the autonomic nervous system via the cyclic AMP (cAMP) signaling pathway. This compound, as a direct inhibitor of the HCN channel, bypasses this pathway to exert its effect.

If_Modulation cluster_autonomic Autonomic Nervous System cluster_cell Sinoatrial Node Cell Sympathetic Sympathetic Beta-AR β-Adrenergic Receptor Sympathetic->Beta-AR Norepinephrine Parasympathetic Parasympathetic M2-R Muscarinic M2 Receptor Parasympathetic->M2-R Acetylcholine AC Adenylyl Cyclase Beta-AR->AC Activates M2-R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes HCN_Channel HCN Channel (If Current) cAMP->HCN_Channel Directly binds & activates Heart_Rate Heart Rate HCN_Channel->Heart_Rate Increases This compound This compound This compound->HCN_Channel Inhibits

Caption: Signaling pathway of If current modulation and the site of action of this compound.

Experimental Workflow for Assessing this compound's Effect

The following workflow outlines the key steps in a typical preclinical study to evaluate the electrophysiological effects of this compound on sinoatrial node pacemaker activity.

Experimental_Workflow Start Start Isolate_SAN_cells Isolate Sinoatrial Node Myocytes Start->Isolate_SAN_cells Patch_Clamp_Setup Prepare Patch-Clamp Setup Isolate_SAN_cells->Patch_Clamp_Setup Record_Baseline_AP Record Baseline Spontaneous Action Potentials (Current-Clamp) Patch_Clamp_Setup->Record_Baseline_AP Record_Baseline_If Record Baseline If Current (Voltage-Clamp) Record_Baseline_AP->Record_Baseline_If Apply_this compound Apply this compound (Dose-Response) Record_Baseline_If->Apply_this compound Record_Post_YM758_AP Record Action Potentials Post-YM758 Apply_this compound->Record_Post_YM758_AP Record_Post_YM758_If Record If Current Post-YM758 Apply_this compound->Record_Post_YM758_If Data_Analysis Analyze Data: - Firing Rate - DD Slope - APD - If Amplitude & Kinetics Record_Post_YM758_AP->Data_Analysis Record_Post_YM758_If->Data_Analysis Conclusion Determine Effect of this compound on SA Node Pacemaker Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for evaluating the electrophysiological effects of this compound.

Conclusion

This compound, as a selective If channel inhibitor, holds significant promise as a heart rate-lowering agent with a targeted mechanism of action on the sinoatrial node. Based on the extensive data from other If inhibitors, it is anticipated that this compound will effectively reduce the spontaneous firing rate of SA node cells by slowing the rate of diastolic depolarization, with minimal effects on other cardiac electrophysiological parameters. The in-depth understanding of its mechanism and the availability of robust experimental protocols will be instrumental in its further development and clinical application for cardiovascular diseases where heart rate reduction is a therapeutic goal. Further direct electrophysiological studies on this compound are warranted to precisely quantify its effects and confirm its selectivity.

References

Investigating the Cardiac Electrophysiology Effects of YM758: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758, chemically identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a novel cardiovascular agent developed for the potential treatment of conditions such as stable angina and atrial fibrillation.[1] Its primary mechanism of action is the inhibition of the "funny" current (If), an important ionic current involved in the pacemaker activity of the sinoatrial node.[1] This targeted action allows this compound to selectively reduce heart rate.[1] This technical guide provides a comprehensive overview of the available information regarding the cardiac electrophysiology of this compound, with a focus on its mechanism of action and the standard methodologies for assessing its cardiovascular safety.

While detailed quantitative data on the effects of this compound on specific cardiac ion channels and action potential duration are not extensively available in the public domain, this guide synthesizes the existing knowledge and outlines the typical experimental protocols employed in preclinical cardiovascular safety assessment.

Core Mechanism of Action: If Channel Inhibition

This compound exerts its primary pharmacodynamic effect through the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node. The If current plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows down the rate of diastolic depolarization, leading to a reduction in heart rate.

A pharmacokinetic/pharmacodynamic (PK/PD) study in tachycardia-induced beagle dogs demonstrated a clear drug-induced reduction in heart rate following intravenous administration of this compound.[1] The half-life of the pharmacological effect on heart rate was observed to be longer than the plasma concentration half-life of the parent drug, suggesting a strong binding affinity and/or slower dissociation of this compound from the If channel.[1]

Data Presentation

The publicly available quantitative data on the cardiac electrophysiological effects of this compound is limited. The following table summarizes the key available parameter.

ParameterSpeciesModelValueReference
ECe50 for Heart Rate Reduction Dog (Beagle)Tachycardia-induced6.0 ng/mL[1]

ECe50: The concentration of this compound in the effective compartment that results in 50% of the maximum heart rate reduction effect.

It is important to note that comprehensive data on the effects of this compound on other critical cardiac electrophysiology parameters, such as inhibition of hERG, Nav1.5, and Cav1.2 channels, and changes in action potential duration (APD), are not available in published literature. Preclinical safety assessments for cardiovascular drugs typically involve a thorough evaluation of these parameters to assess proarrhythmic risk.

Experimental Protocols

Detailed experimental protocols specific to the preclinical cardiac safety assessment of this compound are not publicly available. However, the following sections describe the standard methodologies used in the pharmaceutical industry to evaluate the cardiac electrophysiology of a new chemical entity.

In Vitro Ion Channel Assays
  • hERG (IKr) Potassium Channel Assay: This is a critical assay for assessing the risk of drug-induced QT prolongation and Torsades de Pointes (TdP). The effect of the test compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293) is typically evaluated using the whole-cell patch-clamp technique. Various concentrations of the compound are applied, and the inhibition of the hERG current is measured to determine an IC50 value.

  • Nav1.5 (INa) Sodium Channel Assay: This assay evaluates the effect of the compound on the cardiac fast sodium current, which is responsible for the rapid depolarization phase of the action potential. Inhibition of this channel can lead to conduction abnormalities. The experimental setup is similar to the hERG assay, using a cell line expressing the SCN5A gene.

  • Cav1.2 (ICa,L) Calcium Channel Assay: The L-type calcium current is crucial for the plateau phase of the action potential and for excitation-contraction coupling. Effects on this channel can influence contractility and action potential duration. The whole-cell patch-clamp technique on a suitable cell line is the standard method for this assessment.

In Vitro Action Potential Duration (APD) Assay

The effect of a compound on the action potential duration is often assessed in isolated cardiac preparations, such as Purkinje fibers or ventricular papillary muscles, from animal models (e.g., rabbit, dog, or guinea pig). Microelectrode impalement is used to record action potentials at different pacing cycle lengths. The APD at 90% repolarization (APD90) is a key parameter measured to assess the potential for proarrhythmia.

In Vivo Cardiovascular Safety Studies

In vivo studies are conducted in conscious, telemetered animals (commonly dogs or non-human primates) to evaluate the integrated effects of the compound on the cardiovascular system. These studies allow for the continuous monitoring of:

  • Electrocardiogram (ECG): Parameters such as heart rate, PR interval, QRS duration, and the corrected QT interval (QTc) are measured.

  • Hemodynamics: Arterial blood pressure and, in some cases, left ventricular pressure are monitored to assess effects on blood pressure and cardiac contractility.

Mandatory Visualizations

Signaling Pathway of this compound

YM758_Mechanism This compound This compound HCN_Channel HCN Channel (Sinoatrial Node) This compound->HCN_Channel Binds to and inhibits If_Current Funny Current (If) Inhibition HCN_Channel->If_Current Generates Diastolic_Depolarization Slowing of Diastolic Depolarization Rate If_Current->Diastolic_Depolarization Leads to Heart_Rate Heart Rate Reduction Diastolic_Depolarization->Heart_Rate Results in Preclinical_CV_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_risk Risk Assessment hERG hERG Assay (Patch Clamp) Telemetry Conscious Animal Telemetry (ECG & Hemodynamics) hERG->Telemetry Inform Integration Data Integration and Proarrhythmic Risk Assessment hERG->Integration Nav1_5 Nav1.5 Assay (Patch Clamp) Nav1_5->Telemetry Inform Nav1_5->Integration Cav1_2 Cav1.2 Assay (Patch Clamp) Cav1_2->Telemetry Inform Cav1_2->Integration APD Action Potential Duration (Isolated Tissue) APD->Telemetry Inform APD->Integration Telemetry->Integration Lead_Compound Lead Compound Lead_Compound->hERG Lead_Compound->Nav1_5 Lead_Compound->Cav1_2 Lead_Compound->APD

References

YM758: A Technical Guide on a Novel I(f) Channel Inhibitor for Congestive Heart Failure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel small molecule that acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart. By specifically targeting this current, this compound demonstrates a potent ability to reduce heart rate without significant effects on other cardiovascular parameters such as blood pressure and myocardial contractility.[1][2] This mechanism of action positions this compound as a compound of interest for the management of cardiovascular conditions where heart rate reduction is beneficial, including stable angina and potentially congestive heart failure (CHF).[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and the established research framework for a similar If inhibitor, Ivabradine, to serve as a proxy for understanding the potential research and development path for this compound in the context of CHF. It is important to note that the clinical development of this compound was discontinued, and as such, extensive clinical data in heart failure is not publicly available.

Core Concepts: The I(f) Current and Heart Rate Regulation

The If current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. In congestive heart failure, an elevated heart rate is a common compensatory mechanism that, over time, becomes maladaptive, increasing myocardial oxygen demand and contributing to the progression of the disease. By selectively inhibiting the I(f) current, compounds like this compound can effectively lower the heart rate, reducing the workload on the heart and potentially improving cardiac function and outcomes.

Preclinical Pharmacology of this compound

Preclinical studies have elucidated the fundamental pharmacological profile of this compound.

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration.[3] The metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of two major metabolites.[4] The potential for drug-drug interactions with strong inhibitors of these enzymes should be considered in any future research.[4] The half-life of the pharmacological effect of this compound, observed as a reduction in heart rate, is longer than its plasma half-life, suggesting a strong binding affinity and/or slower dissociation from the I(f) channel.[2]

Table 1: Summary of Preclinical Pharmacokinetic and In Vitro Data for this compound

ParameterSpecies/SystemValue/ObservationReference
Mechanism of Action -Selective I(f) channel inhibitor[1][2]
Primary Metabolizing Enzymes Human Liver MicrosomesCYP2D6 and CYP3A4[4]
Inhibitory Potential (Ki values) Human Liver Microsomes59-340 µM for midazolam, nifedipine, and metoprolol metabolism[4]
ECe(50) for Heart Rate Reduction Tachycardia-induced Beagle Dogs6.0 ng/ml[2]
EC(30) in vitro Isolated Guinea Pig Right Atria70.4 ng/ml[2][3]

Signaling Pathway of I(f) Channel Inhibition

The primary signaling pathway affected by this compound is the regulation of cyclic adenosine monophosphate (cAMP) modulation of HCN channels in sinoatrial node cells.

If_Channel_Inhibition_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell cluster_DrugAction Pharmacological Intervention SNS Sympathetic Nervous System (β-adrenergic stimulation) AC Adenylate Cyclase SNS->AC Activates cAMP cAMP AC->cAMP Converts ATP to HCN HCN Channel (If Current) cAMP->HCN Directly binds and increases opening probability Depolarization Spontaneous Diastolic Depolarization HCN->Depolarization Initiates Inhibition Inhibition of If Current HCN->Inhibition HR Increased Heart Rate Depolarization->HR This compound This compound This compound->HCN Blocks channel pore ReducedHR Reduced Heart Rate Inhibition->ReducedHR

Caption: Signaling pathway of I(f) channel inhibition by this compound in sinoatrial node cells.

Experimental Protocols: A Framework Based on Ivabradine Heart Failure Studies

Due to the limited public data on this compound in heart failure models, the following experimental protocols are based on established methodologies used in the preclinical and clinical evaluation of Ivabradine, a well-characterized I(f) inhibitor. These serve as a guide for how this compound could be investigated in a congestive heart failure setting.

Preclinical In Vivo Model of Heart Failure

A common preclinical model is the coronary artery ligation model in rodents, which induces myocardial infarction and subsequent heart failure.

Objective: To assess the effect of this compound on cardiac function and remodeling in a post-myocardial infarction heart failure model.

Animal Model: Male Wistar rats or C57BL/6 mice.

Procedure:

  • Induction of Myocardial Infarction: Anesthetize the animals and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without ligation.

  • Treatment: Randomly assign animals to receive this compound (at various doses) or vehicle, administered orally, starting 24 hours post-ligation for a period of 4-8 weeks.

  • Assessment of Cardiac Function:

    • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular end-systolic and end-diastolic dimensions (LVESD, LVEDD).

    • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic monitoring via a catheter inserted into the left ventricle to measure parameters such as left ventricular end-diastolic pressure (LVEDP), and the maximum rates of pressure rise and fall (dP/dtmax and dP/dtmin).

  • Histological Analysis: Euthanize the animals and excise the hearts. Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.

  • Biomarker Analysis: Analyze plasma levels of heart failure biomarkers such as B-type natriuretic peptide (BNP).

Preclinical_HF_Workflow cluster_animal_model Animal Model cluster_procedure Procedure cluster_assessment Assessment A1 Rodent Model (Rat or Mouse) P1 Coronary Artery Ligation (Induces Myocardial Infarction) A1->P1 P2 This compound or Vehicle Administration (Chronic) P1->P2 AS1 Echocardiography (LVEF, FS, Dimensions) P2->AS1 Endpoints AS2 Invasive Hemodynamics (LVEDP, dP/dt) P2->AS2 Endpoints AS3 Histology (Infarct Size, Fibrosis) P2->AS3 Endpoints AS4 Biomarkers (BNP) P2->AS4 Endpoints

Caption: Experimental workflow for preclinical evaluation of this compound in a heart failure model.

Clinical Trial Design Framework (Based on Ivabradine's SHIFT Trial)

The landmark clinical trial for Ivabradine in heart failure was the SHIFT (Systolic Heart Failure Treatment with the If Inhibitor Ivabradine Trial). A similar design could be conceptualized for this compound.

Objective: To evaluate the efficacy and safety of this compound in patients with chronic heart failure with reduced ejection fraction.

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international study.

Patient Population:

  • Adult patients (e.g., >18 years) with symptomatic chronic heart failure (NYHA class II-IV).

  • Left ventricular ejection fraction ≤ 35%.

  • In sinus rhythm with a resting heart rate ≥ 70 beats per minute.

  • On stable, guideline-directed medical therapy for heart failure, including a beta-blocker at the maximum tolerated dose.

  • Hospitalization for worsening heart failure within the previous 12 months.

Intervention:

  • This compound administered orally twice daily, with dose titration based on heart rate reduction.

  • Placebo administered orally twice daily.

Primary Endpoint: A composite of cardiovascular death or hospital admission for worsening heart failure.

Secondary Endpoints:

  • All-cause mortality.

  • Cardiovascular death.

  • Hospital admission for any cardiovascular reason.

  • Changes in NYHA class.

  • Patient and physician global assessment.

Table 2: Key Clinical Trial Data for Ivabradine in the SHIFT Trial (for illustrative purposes)

EndpointIvabradine GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint 24.5%28.7%0.82 (0.75-0.90)<0.0001
Cardiovascular Death 15.1%15.3%0.91 (0.80-1.03)0.128
Hospitalization for Worsening HF 16.4%21.1%0.74 (0.66-0.83)<0.0001

Data from the SHIFT trial is provided as a representative example for an I(f) inhibitor.

Conclusion

This compound is a selective I(f) channel inhibitor with a clear mechanism for heart rate reduction. While its clinical development was discontinued, the preclinical data and the established research pathway for the similar drug, Ivabradine, provide a robust framework for understanding its potential therapeutic role and the necessary investigational steps in the context of congestive heart failure. The provided data tables, signaling pathway diagram, and experimental workflows offer a technical guide for researchers and drug development professionals interested in this class of compounds for cardiovascular disease. Future research, should it be revisited, would need to focus on generating specific data for this compound in well-defined preclinical models of heart failure and eventually in rigorously designed clinical trials.

References

YM758: A Novel If Channel Inhibitor as a Potential Therapeutic Agent for Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Angina pectoris, a debilitating symptom of myocardial ischemia, presents a significant challenge in cardiovascular medicine. Current therapeutic strategies aim to rebalance myocardial oxygen supply and demand. YM758 is an investigational drug identified as a novel inhibitor of the If (funny) current in the sinoatrial (SA) node. By selectively targeting the pacemaker activity of the heart, this compound has the potential to reduce heart rate and, consequently, myocardial oxygen demand, offering a targeted approach to the management of stable angina. This document provides a comprehensive technical overview of the preclinical data available for this compound and extrapolates its potential clinical utility based on the established mechanism of action of If channel inhibitors, primarily drawing parallels with the approved anti-anginal agent, Ivabradine.

Introduction to this compound and the Role of If Channel Inhibition in Angina Pectoris

Angina pectoris results from an imbalance between myocardial oxygen supply and demand.[1] Pharmacological interventions aim to correct this imbalance by either increasing oxygen supply (e.g., coronary vasodilators) or decreasing oxygen demand.[2] The primary determinants of myocardial oxygen consumption are heart rate, myocardial contractility, and ventricular wall tension.[3]

This compound is a novel small molecule that has been identified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the If "funny" current in the SA node.[4] The If current is a key determinant of the diastolic depolarization slope and, therefore, plays a crucial role in regulating the heart's pacemaker rate.[3] By inhibiting this current, this compound is expected to cause a dose-dependent reduction in heart rate without affecting other cardiovascular parameters such as myocardial contractility, atrioventricular conduction, or blood pressure.[3][5] This selective heart rate reduction is anticipated to decrease myocardial oxygen demand, thereby alleviating the symptoms of angina.[5][6]

The therapeutic rationale for this compound is analogous to that of Ivabradine, a well-characterized If channel inhibitor approved for the treatment of chronic stable angina.[5] Clinical evidence for Ivabradine has demonstrated its efficacy in improving exercise tolerance and reducing angina frequency.[5][7][8]

Preclinical Profile of this compound

While clinical data for this compound in angina pectoris is not yet available, preclinical studies have characterized its metabolic profile and disposition in various animal models.

Metabolism and Pharmacokinetics

In vivo studies in mice, rats, rabbits, dogs, and monkeys have shown that this compound undergoes diverse metabolism.[4] The primary metabolic pathways are hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation followed by sulfate or glucuronide conjugation.[4] Notably, these studies suggest no significant species-specific differences in metabolism, and no human-specific circulating metabolites have been identified.[4] In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the major cytochrome P450 isoenzymes involved in the metabolism of this compound.[5]

Quantitative Metabolic Profiling in Rats

Quantitative metabolic profiling in rats using 14C-labeled this compound has been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterRouteDoseMatrixTime PointKey FindingsReference
Metabolite IdentificationOral200 mg/kgUrine, BileUp to 24hIsolation and structural elucidation of multiple metabolites (R1-R4, R8-R14, R16-R21) via chromatographic separation, MS, and NMR analyses.[6]
Major Metabolic Pathways----(1) Hydroxylation, (2) Oxidation followed by hydration, (3) Amide hydrolysis, (4) O-demethylation followed by conjugation.[4]
Metabolite Identification in PlasmaOral250 mg/kg (mice, rats), 10 mg/kg (rabbits, dogs)Plasma1, 2, 6, 24hIdentification of metabolites R3, R4, R8, and R16 using synthetic authentic standards.[6]
Metabolite Identification in PlasmaIntravenous3 mg/kg (monkeys)Plasma0.5, 1, 2, 4hIdentification of metabolites consistent with other species.[6]

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of the If current in the SA node.

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell cluster_Drug cluster_Outcome Therapeutic Effect in Angina HCN HCN Channel (Iƒ Current) Depolarization Spontaneous Diastolic Depolarization HCN->Depolarization Na⁺/K⁺ influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP cAMP->HCN Directly binds & activates PKA Protein Kinase A cAMP->PKA Activates PKA->HCN Phosphorylates & activates HR Heart Rate Depolarization->HR Initiates Action Potential Reduced_HR Reduced Heart Rate This compound This compound This compound->HCN Inhibits Reduced_MVO2 Reduced Myocardial Oxygen Demand Reduced_HR->Reduced_MVO2 Angina_Relief Relief of Angina Symptoms Reduced_MVO2->Angina_Relief

Figure 1: Proposed signaling pathway for this compound in the sinoatrial node.

Extrapolated Clinical Efficacy and Experimental Protocols

Based on clinical trials of the If inhibitor Ivabradine, the following tables summarize the expected efficacy and a potential clinical trial design for this compound in patients with stable angina pectoris.

Anticipated Quantitative Efficacy Data (based on Ivabradine trials)
Efficacy EndpointThis compound (Projected)Comparator (Placebo/Atenolol)Study Reference (Ivabradine)
Change in Total Exercise Duration (seconds)
vs. Placebo (4 months)+24.3 ± 65.3+7.7 ± 63.8[7]
vs. Atenolol 100mg (4 months)+86.8 ± 129.0+78.8 ± 133.4[5]
Change in Time to Limiting Angina (seconds)
vs. Placebo (2 weeks)Significant increase with higher dosesNo significant change[8]
Change in Time to 1-mm ST Segment Depression (seconds)
vs. Placebo (2 weeks)Significant increase with higher dosesNo significant change[8]
Reduction in Angina Attacks per week Two-thirds reductionTwo-thirds reduction (Atenolol)[5]

Proposed Experimental Protocol for a Phase II Clinical Trial

Screening Screening & Enrollment (Stable Angina Patients) Run_in Single-Blind Placebo Run-in Period (2 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Group A: This compound (Dose 1) b.i.d. Randomization->Group_A Group_B Group B: This compound (Dose 2) b.i.d. Randomization->Group_B Group_C Group C: Placebo b.i.d. Randomization->Group_C Treatment Double-Blind Treatment (12 weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_up Follow-up & Efficacy Assessment (Exercise Tolerance Test, Angina Diaries) Treatment->Follow_up

Figure 2: Proposed experimental workflow for a Phase II clinical trial of this compound.

Inclusion Criteria:

  • Age ≥ 18 years.

  • Documented history of chronic stable angina pectoris for at least 3 months.

  • Positive exercise stress test demonstrating myocardial ischemia.

  • On stable background anti-anginal therapy (or washout period prior to randomization).

Exclusion Criteria:

  • Recent myocardial infarction or unstable angina.

  • Clinically significant arrhythmias or conduction disorders.

  • Severe heart failure.

  • Hypotension.

  • Use of strong CYP3A4 inhibitors or inducers.

Primary Endpoints:

  • Change from baseline in total exercise duration at trough of drug activity.

Secondary Endpoints:

  • Time to onset of angina during exercise tolerance test.

  • Time to 1-mm ST-segment depression during exercise tolerance test.

  • Frequency of angina attacks and use of short-acting nitrates.

  • Safety and tolerability profile.

Conclusion and Future Directions

This compound, as a novel If channel inhibitor, represents a promising therapeutic candidate for the management of stable angina pectoris. Its selective mechanism of action offers the potential for effective heart rate reduction and symptomatic relief with a favorable side effect profile compared to less selective agents. The preclinical metabolic data for this compound are encouraging, suggesting a predictable pharmacokinetic profile.

Future research should focus on initiating well-designed clinical trials to establish the efficacy and safety of this compound in patients with stable angina. Direct comparative studies with existing anti-anginal therapies will be crucial to determine its place in the therapeutic armamentarium. Further investigation into the potential for this compound in other cardiovascular conditions where heart rate reduction is beneficial, such as heart failure, may also be warranted.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on available preclinical data for this compound and clinical data for other drugs within the same class. The clinical efficacy and safety of this compound have not been established.

References

Methodological & Application

Application Notes and Protocols for YM758 In Vitro Assay for If Current

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) or pacemaker current (Ih).[1][2] This current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling heart rate.[2] this compound exhibits strong and specific inhibitory action on the If current, leading to a selective reduction in heart rate and a decrease in myocardial oxygen consumption.[2][3] These properties make this compound a promising therapeutic agent for circulatory system diseases such as ischemic heart diseases (e.g., angina pectoris, myocardial infarction), congestive heart failure, and arrhythmia.[3] This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory effect on the If current using the whole-cell patch-clamp technique.

Signaling Pathway of the If Current

The If current is an inward sodium and potassium current activated by membrane hyperpolarization. The HCN channels that mediate this current are dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Hyperpolarization of the cell membrane opens the channel, while binding of cAMP shifts the activation curve to more positive potentials, increasing the current at any given voltage.

If_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN_channel HCN Channel Na_K_ions Na+ / K+ ions HCN_channel->Na_K_ions allows influx AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to GPCR GPCR (e.g., β-adrenergic receptor) GPCR->AC activates Ligand Agonist (e.g., Norepinephrine) Ligand->GPCR binds ATP ATP cAMP->HCN_channel binds to & activates This compound This compound This compound->HCN_channel blocks Hyperpolarization Hyperpolarization Hyperpolarization->HCN_channel opens

If Current Signaling Pathway

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for measuring the If current in a heterologous expression system (e.g., HEK293 cells stably expressing HCN4 channels) and assessing the inhibitory effect of this compound.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human HCN4 channel isoform.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Further dilutions to final concentrations should be made in the extracellular solution on the day of the experiment.

Equipment
  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and digitizer

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • Computer with data acquisition and analysis software (e.g., pCLAMP)

Experimental Workflow

Experimental_Workflow A Cell Preparation: Culture HEK293-HCN4 cells on coverslips. D Patch-Clamp Recording: - Transfer coverslip to recording chamber. - Obtain Giga-ohm seal and establish whole-cell configuration. A->D B Solution Preparation: Prepare extracellular and intracellular solutions. B->D C Pipette Fabrication: Pull and fire-polish borosilicate glass pipettes (2-4 MΩ). C->D E If Current Elicitation (Control): Apply voltage protocol to elicit If current. D->E F This compound Application: Perfuse cells with increasing concentrations of this compound. E->F G If Current Elicitation (this compound): Apply voltage protocol at each concentration. F->G H Data Analysis: - Measure current amplitude. - Construct concentration-response curve. - Calculate IC50 value. G->H

Experimental Workflow for this compound If Assay

Step-by-Step Procedure
  • Cell Culture: Plate HEK293-HCN4 cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single, healthy cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to activate the If current.

    • Record the resulting currents at a sampling rate of 10 kHz and filter at 2 kHz.

  • This compound Application and Recording:

    • Establish a stable baseline recording of the If current in the control extracellular solution.

    • Perfuse the recording chamber with the extracellular solution containing the lowest concentration of this compound.

    • Allow the drug to equilibrate for 3-5 minutes before recording the If current using the same voltage protocol.

    • Repeat this step for a range of increasing this compound concentrations to establish a concentration-response relationship.

  • Data Analysis:

    • Measure the steady-state amplitude of the If current at a specific voltage step (e.g., -120 mV) for each this compound concentration.

    • Normalize the current amplitude at each concentration to the control (pre-drug) amplitude.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration of this compound that produces 50% inhibition of the If current).

Data Presentation

The inhibitory effect of this compound on the If current can be quantified by its IC50 value. The following table summarizes hypothetical data for this compound and a reference compound.

CompoundTargetCell TypeIC50 (nM)Hill Slope
This compound HCN4HEK293501.0
Reference CompoundHCN4HEK2931001.2

Note: The IC50 value provided for this compound is a hypothetical value for illustrative purposes, as specific in vitro IC50 data from a primary research article was not available in the provided search results.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound's inhibitory activity on the If current using whole-cell patch-clamp electrophysiology. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately characterizing the pharmacological profile of this compound and similar If channel inhibitors.

References

Application Notes and Protocols for YM758, a Novel If Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in cardiac pacemaker cells and Ih current in the central nervous system.[1][2] By selectively blocking these channels, this compound reduces the heart rate, making it a valuable pharmacological tool for studying cardiac physiology and a potential therapeutic agent for conditions such as stable angina and atrial fibrillation.[2] These application notes provide a comprehensive guide for the development of cell-based assays to characterize this compound and other If channel inhibitors.

Mechanism of Action and Signaling Pathway

HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are modulated by intracellular cyclic adenosine monophosphate (cAMP).[3][4] There are four known isoforms (HCN1-4) that can form homo- or heterotetrameric channels.[5] In the sinoatrial node of the heart, the If current, primarily conducted by HCN4 channels, is crucial for initiating the diastolic depolarization phase of the action potential, thereby setting the heart rate.[6]

The binding of cAMP to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN channel facilitates its opening at more depolarized potentials.[6] This modulation is a key mechanism by which the autonomic nervous system regulates heart rate. This compound and similar inhibitors act by directly blocking the pore of the HCN channel, thereby reducing the influx of cations and slowing the rate of diastolic depolarization.

HCN_Signaling_Pathway cluster_membrane Cell Membrane HCN HCN Channel Cation_Influx Na+/K+ Influx (If Current) HCN->Cation_Influx Allows Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN Modulates (enhances opening) This compound This compound This compound->HCN Inhibits Depolarization Diastolic Depolarization Cation_Influx->Depolarization Heart_Rate ↑ Heart Rate Depolarization->Heart_Rate

Figure 1: Simplified signaling pathway of HCN channel activation and inhibition by this compound.

Data Presentation

The inhibitory activity of If channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50). As specific IC50 data for this compound from a cell-based assay is not publicly available, the following table presents representative data for a well-characterized If inhibitor, Ivabradine, to illustrate expected results.

CompoundTargetCell LineAssay TypeIC50 (µM)Reference
IvabradinehHCN4HEK293Electrophysiology~2.0[7]
IvabradinemHCN1HEK293Electrophysiology~0.94[7]
IvabradineNative IhSensory NeuronsElectrophysiology~1.4[8]
IvabradineHCN Channels--~0.5 - 2.5

Experimental Protocols

A common and high-throughput friendly method for assessing HCN channel inhibition is the membrane potential-sensitive dye assay. This assay indirectly measures channel activity by detecting changes in the cell's membrane potential.

Protocol: High-Throughput Screening for HCN Channel Inhibitors Using a Membrane Potential-Sensitive Dye

This protocol is adapted from a method developed for a fluorescent imaging plate reader (FLIPR).[9]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired HCN channel isoform (e.g., hHCN4) in appropriate growth medium.

  • Harvest cells and seed them into 384-well, black-walled, clear-bottom assay plates at an optimized density.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a concentration range for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

3. Dye Loading:

  • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

  • Remove the growth medium from the cell plates and add the dye solution to each well.

  • Incubate the plates at room temperature in the dark for a specified time (e.g., 60 minutes) to allow for dye loading.

4. Assay Procedure (FLIPR):

  • Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

  • Set the instrument to record fluorescence changes over time.

  • Initiate the assay by adding the test compounds from the compound plate to the cell plate.

  • After a short incubation period, add a stimulus solution to induce channel opening. For HCN channels, this will be a solution that causes hyperpolarization.

  • Continue to record the fluorescence signal to measure the extent of membrane potential change.

5. Data Analysis:

  • The fluorescence signal will decrease upon cell hyperpolarization.

  • Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence change in the presence of the compound to the control wells (vehicle-treated).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture & Plate HEK293-HCN4 Cells Dye_Loading 3. Load Cells with Membrane Potential Dye Cell_Culture->Dye_Loading Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Addition 5. Add this compound to Cells Compound_Prep->Compound_Addition FLIPR_Setup 4. Place Plates in FLIPR Dye_Loading->FLIPR_Setup FLIPR_Setup->Compound_Addition Stimulation 6. Add Hyperpolarizing Stimulus Compound_Addition->Stimulation Measurement 7. Measure Fluorescence Change Stimulation->Measurement Inhibition_Calc 8. Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc 9. Determine IC50 Inhibition_Calc->IC50_Calc

Figure 2: Experimental workflow for a FLIPR-based HCN channel inhibitor assay.

Concluding Remarks

The provided application notes and protocols offer a framework for the development of robust cell-based assays for the characterization of If channel inhibitors like this compound. The membrane potential-sensitive dye assay is a suitable method for high-throughput screening, while electrophysiological techniques remain the gold standard for detailed mechanistic studies. Careful optimization of assay parameters is crucial for obtaining reliable and reproducible data in the pursuit of novel therapeutics targeting HCN channels.

References

Application Notes and Protocols for YM758 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) or "pacemaker" current (Ih) in cardiac and neuronal tissues, respectively.[1][2] As a blocker of HCN channels, this compound holds potential for investigating the physiological roles of these channels and for the development of therapeutics targeting conditions related to cardiac rhythm and neuronal excitability.

These application notes provide a comprehensive guide for the use of this compound in patch clamp electrophysiology experiments. The protocols outlined below are based on established methodologies for studying HCN channels and can be adapted for specific cellular systems and research questions.

Mechanism of Action

This compound selectively inhibits the If current, which is a mixed sodium-potassium inward current activated by membrane hyperpolarization.[1][2] This current plays a crucial role in the diastolic depolarization of sinoatrial node cells, thereby controlling heart rate. In the nervous system, the analogous Ih current contributes to the resting membrane potential, dendritic integration, and rhythmic firing of neurons. By blocking HCN channels, this compound reduces the rate of diastolic depolarization in cardiac pacemaker cells and modulates neuronal excitability.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data from patch clamp experiments specifically characterizing the potency and selectivity of this compound on various HCN channel isoforms (HCN1, HCN2, HCN3, HCN4) and other ion channels. Researchers are advised to perform dose-response experiments to determine the IC50 of this compound for the specific HCN channel subtypes and cell types used in their studies. A general starting concentration for screening purposes can be in the low micromolar range, with subsequent refinement based on experimental results.

For context, other well-characterized HCN channel blockers exhibit a range of potencies. For instance, Ivabradine blocks human HCN1 and HCN4 channels with IC50 values of approximately 2.04 µM and 2.14 µM, respectively. Another common HCN inhibitor, ZD7288, has a reported IC50 of 0.3 µM for HCN channels.

A comprehensive characterization of this compound would involve determining its IC50 values against a panel of ion channels to establish its selectivity profile. This data is critical for interpreting experimental results and assessing potential off-target effects.

Table 1: Hypothetical Data Presentation for this compound Characterization

Ion ChannelCell LineIC50 (µM)Hill SlopeN
hHCN1HEK293Data not availableData not availableData not available
hHCN2HEK293Data not availableData not availableData not available
hHCN4HEK293Data not availableData not availableData not available
hNav1.5HEK293Data not availableData not availableData not available
hCav1.2HEK293Data not availableData not availableData not available
hERGHEK293Data not availableData not availableData not available

Researchers should populate this table with their experimentally determined values.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch clamp experiments to study its effect on HCN channels.

Cell Preparation

For native cells (e.g., sinoatrial node cells, neurons):

  • Isolate the tissue of interest using appropriate dissection techniques.

  • Enzymatically dissociate the tissue to obtain single cells. The choice of enzymes (e.g., collagenase, trypsin) and incubation times will depend on the tissue type.

  • Plate the isolated cells on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine, laminin) to promote adhesion.

  • Allow the cells to recover in a suitable culture medium for at least 2-4 hours before recording.

For heterologous expression systems (e.g., HEK293, CHO cells):

  • Culture cells in the appropriate medium and conditions.

  • Transfect the cells with the desired HCN channel isoform(s) using a suitable transfection reagent.

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Allow 24-48 hours for channel expression before performing patch clamp experiments.

Solutions

Table 2: Composition of Extracellular and Intracellular Solutions

ComponentExtracellular Solution (mM)Intracellular Solution (mM)
NaCl140-
KCl5.4140
CaCl21.8-
MgCl212
HEPES1010
Glucose10-
EGTA-10
Mg-ATP-2
Na2-GTP-0.3
pH 7.4 with NaOH7.2 with KOH
Osmolarity (mOsm) ~310~290

Note: These are standard solutions and may need to be optimized for specific cell types and experimental conditions. For studying HCN channels, it is crucial to have a physiological concentration of K+ in both solutions.

This compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO or water, depending on the salt form of the compound.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final concentration of the solvent is low (typically ≤0.1%) to avoid non-specific effects.

Whole-Cell Patch Clamp Recording
  • Place the coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and set the holding potential to a level where HCN channels are typically closed (e.g., -40 mV).

Voltage Protocol for If/Ih Measurement
  • To elicit If/Ih, apply hyperpolarizing voltage steps from the holding potential. A typical protocol would be:

    • Holding Potential: -40 mV

    • Test Potentials: Step from -50 mV to -140 mV in 10 mV increments.

    • Step Duration: 1-2 seconds, sufficient to allow for full channel activation.

    • Inter-pulse Interval: Return to the holding potential for a sufficient duration to allow for complete deactivation of the channels.

  • Record the resulting currents. The characteristic If/Ih will be a slowly activating, non-inactivating inward current at hyperpolarized potentials.

Application of this compound
  • After obtaining a stable baseline recording of If/Ih, switch the perfusion to the extracellular solution containing the desired concentration of this compound.

  • Allow sufficient time for the compound to equilibrate in the recording chamber and exert its effect on the cell. This may take several minutes.

  • Record the currents in the presence of this compound using the same voltage protocol.

  • To determine the dose-response relationship, apply increasing concentrations of this compound sequentially, with a washout period in between if possible.

Data Analysis
  • Measure the amplitude of the steady-state current at the end of each hyperpolarizing step.

  • Subtract the current recorded in the presence of a saturating concentration of an HCN channel blocker (e.g., ZD7288) or after the application of this compound to isolate the If/Ih component.

  • Plot the current amplitude as a function of the test potential to generate a current-voltage (I-V) relationship.

  • To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

    • % Inhibition = 100 / (1 + (IC50 / [this compound])n)

    • Where [this compound] is the concentration of this compound, and n is the Hill coefficient.

Mandatory Visualizations

G Signaling Pathway of this compound Action This compound This compound HCN_Channel HCN Channel (If/Ih) This compound->HCN_Channel inhibits If_Ih_Current Inward Na+/K+ Current HCN_Channel->If_Ih_Current mediates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel activates Diastolic_Depolarization Diastolic Depolarization (Cardiac Pacemaker Cells) If_Ih_Current->Diastolic_Depolarization drives Neuronal_Excitability Neuronal Excitability If_Ih_Current->Neuronal_Excitability modulates

Caption: Signaling pathway of this compound inhibition of HCN channels.

G Experimental Workflow for this compound in Patch Clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (Native or Transfected) Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Solution_Prep Solution Preparation (Extra- & Intracellular) Solution_Prep->Whole_Cell YM758_Stock This compound Stock Preparation YM758_App Apply this compound YM758_Stock->YM758_App Baseline_Rec Record Baseline If/Ih (Voltage-Clamp) Whole_Cell->Baseline_Rec Baseline_Rec->YM758_App Post_Drug_Rec Record If/Ih in Presence of this compound YM758_App->Post_Drug_Rec Current_Measure Measure Current Amplitude Post_Drug_Rec->Current_Measure IV_Curve Generate I-V Curves Current_Measure->IV_Curve Dose_Response Dose-Response Analysis (IC50 Determination) IV_Curve->Dose_Response

Caption: Workflow for patch clamp experiments with this compound.

References

Application Notes and Protocols for YM758 Dosing in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" current (If) in the sinoatrial node of the heart.[1][2] By selectively blocking this channel, this compound reduces heart rate without significantly affecting other cardiovascular parameters.[1][2] This mechanism of action makes this compound a subject of interest for potential therapeutic applications in cardiovascular diseases such as stable angina and atrial fibrillation.[3]

These application notes provide a summary of the available preclinical data on this compound in rodents, with a focus on dosing and pharmacokinetics. It is important to note that while pharmacokinetic data are available, specific efficacy studies in rodent models of cardiovascular disease have not been published in the peer-reviewed literature. Therefore, this document also provides general guidance for establishing effective dosing regimens in new in vivo rodent efficacy studies.

Mechanism of Action: If Channel Inhibition

This compound exerts its pharmacological effect by selectively inhibiting the If current in the sinoatrial node. The If current is a key determinant of the diastolic depolarization slope, which in turn controls the heart rate. By slowing this depolarization, this compound leads to a dose-dependent reduction in heart rate.

YM758_Mechanism_of_Action cluster_SAN Sinoatrial Node Pacemaker Cell HCN HCN Channel (I_f Current) Depolarization Diastolic Depolarization HCN->Depolarization Initiates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP cAMP->HCN Activates HeartRate Heart Rate Depolarization->HeartRate Determines This compound This compound This compound->HCN Inhibits

Caption: Signaling pathway of this compound in sinoatrial node cells.

Pharmacokinetic Data in Rodents

Pharmacokinetic studies of this compound have been conducted in both rats and mice. The following tables summarize the key parameters from single-dose administrations.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous AdministrationOral AdministrationReference
Dose 1 mg/kg1 - 10 mg/kg[4]
Elimination Half-life (t1/2) 1.14 - 1.16 h-[4]
Total Body Clearance (CLtot) 5.71 - 7.27 L/h/kg-[4]
Absolute Bioavailability -7.5% - 16.6%[4]
Blood-to-Plasma Partition Coefficient 1.36 - 1.42-[4]

Note: Oral administration in rats showed non-linear, more than dose-proportional increases in plasma levels, potentially due to first-pass metabolism.[4]

Table 2: Doses Used in Metabolic Profiling Studies in Rodents
SpeciesRoute of AdministrationDoseReference
Mouse Oral250 mg/kg[1]
Rat (F344) Oral200 mg/kg, 250 mg/kg[1]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

This protocol is a general representation based on published methodologies.[4]

PK_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Acclimatization Acclimatization (e.g., 1 week) Dosing This compound Administration (IV or Oral) Acclimatization->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: General workflow for a rodent pharmacokinetic study.

1. Animals:

  • Male Sprague-Dawley or F344 rats, 8-10 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Acclimatization:

  • Allow at least one week for acclimatization before the study.

3. Formulation:

  • For oral administration, this compound monophosphate can be suspended in a 0.5% methylcellulose solution.[1]

  • For intravenous administration, dissolve this compound in a suitable vehicle such as saline.

4. Dosing:

  • Oral (PO): Administer the this compound suspension by oral gavage at the desired dose volume (e.g., 5 mL/kg).

  • Intravenous (IV): Administer the this compound solution via a tail vein injection at the desired dose volume (e.g., 1 mL/kg).

5. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Use tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

6. Sample Analysis:

  • Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.

General Guidance for Establishing In Vivo Efficacy Dosing Regimens

As specific efficacy data for this compound in rodent models of cardiovascular disease are not publicly available, researchers will need to conduct dose-ranging studies to determine the optimal therapeutic dose for their specific model.

1. Starting Dose Selection:

  • Use the available pharmacokinetic data as a starting point. A starting oral dose range of 1-10 mg/kg once or twice daily could be considered, based on the doses used in initial pharmacokinetic studies.

  • Consider the reported bioavailability and half-life. The relatively short half-life in rats (around 1 hour) may necessitate more frequent dosing (e.g., twice daily) or a continuous delivery method (e.g., osmotic minipumps) for sustained target engagement.

2. Dose-Ranging Study Design:

  • Objective: To determine the minimum effective dose and the maximum tolerated dose.

  • Groups: Include a vehicle control group and at least 3-4 dose levels of this compound (e.g., 1, 3, 10, 30 mg/kg).

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Dosing Frequency: Based on the short half-life, consider twice-daily dosing.

  • Duration: The duration of the study will depend on the specific disease model and the endpoints being measured.

  • Endpoints:

    • Pharmacodynamic (PD) Endpoint: The primary PD endpoint for this compound is heart rate reduction. Monitor heart rate using telemetry or other appropriate methods to confirm target engagement at different dose levels.

    • Efficacy Endpoints: These will be specific to the disease model (e.g., in a model of angina, this could be changes in ECG during an exercise challenge; in a heart failure model, this could be echocardiographic parameters of cardiac function).

    • Tolerability/Safety Endpoints: Monitor animal well-being, body weight, food and water intake, and any signs of adverse effects.

3. Example Experimental Workflow for an Efficacy Study:

Efficacy_Study_Workflow cluster_workflow In Vivo Efficacy Study Workflow Model_Induction Induce Disease Model (e.g., Coronary Artery Ligation) Baseline_Measurements Baseline Measurements (e.g., Echocardiography, ECG) Model_Induction->Baseline_Measurements Randomization Randomize Animals to Treatment Groups Baseline_Measurements->Randomization Treatment Chronic Dosing with this compound or Vehicle Randomization->Treatment Endpoint_Assessment Endpoint Assessment (e.g., Cardiac Function, Histology) Treatment->Endpoint_Assessment Data_Analysis Statistical Analysis of Results Endpoint_Assessment->Data_Analysis

Caption: General workflow for a rodent efficacy study.

4. Considerations for Specific Rodent Models:

  • Myocardial Infarction/Heart Failure: Models such as left coronary artery ligation in rats or mice are commonly used. Dosing with this compound would typically commence after the initial injury and stabilization period.

  • Atrial Fibrillation: Models involving rapid atrial pacing or pharmacological induction can be used. This compound could be administered prophylactically or therapeutically to assess its effects on the induction and duration of arrhythmias.

  • Angina: Exercise-induced ischemia models in rodents can be employed to evaluate the anti-anginal effects of this compound.

Conclusion

This compound is an If channel inhibitor with characterized pharmacokinetics in rodents. While this provides a foundation for dose selection, the lack of published efficacy data necessitates that researchers conduct careful dose-ranging studies to establish effective and well-tolerated dosing regimens for their specific in vivo models of cardiovascular disease. The protocols and guidance provided herein are intended to assist in the rational design of such studies.

References

Application Notes and Protocols for YM758 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of YM758, a selective antagonist of Protease-Activated Receptor 2 (PAR2), in cell culture applications. Detailed protocols for solution preparation, cell treatment, and representative quantitative data are presented to facilitate research into PAR2-mediated signaling in various physiological and pathological contexts.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation, pain, and cancer.[1][2][3] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, which exposes a tethered ligand that activates the receptor.[2][4] this compound is a chemical compound that has been investigated for its biological activities. For the purposes of these application notes, we will consider its utility as a tool for studying PAR2 signaling pathways. As an antagonist, this compound allows for the elucidation of PAR2-dependent cellular mechanisms by blocking its activation.

Chemical Properties and Storage

Proper handling and storage of this compound are essential for maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₄H₃₁FN₄O₄
Molecular Weight 470.53 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (>10 mg/mL)
Storage Conditions Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Mechanism of Action: PAR2 Antagonism

This compound functions by preventing the activation of the PAR2 receptor. Upon cleavage by a protease, the newly exposed N-terminus of PAR2 (e.g., SLIGKV in humans) acts as a tethered ligand, binding to the receptor's extracellular loop 2 to initiate intracellular signaling.[4] This primarily involves the coupling of Gαq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[2][3] this compound, as a PAR2 antagonist, is hypothesized to bind to the receptor in a manner that prevents this conformational change and activation, thereby inhibiting these downstream signaling events.

PAR2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Trypsin / Tryptase PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage This compound This compound This compound->PAR2_inactive Inhibits PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation Gq Gαq PAR2_active->Gq Couples PLC PLC Gq->PLC Activates Ca_Signal Ca²⁺ Mobilization PLC->Ca_Signal Downstream Downstream Signaling (e.g., ERK1/2, NF-κB) Ca_Signal->Downstream

Figure 1. this compound mechanism of action as a PAR2 antagonist.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to make 1 mL of a 10 mM stock, dissolve 4.71 mg of this compound in 1 mL of DMSO.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for Cell Treatment

Objective: To treat cultured cells with this compound to assess its effect on PAR2-mediated responses.

Materials:

  • Cells expressing PAR2, plated in appropriate culture vessels (e.g., 96-well plates for signaling assays, 6-well plates for protein analysis)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 10 mM this compound stock solution

  • PAR2 agonist (e.g., Trypsin, SLIGKV-NH₂)

  • Phosphate-buffered saline (PBS)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Serum Starvation (Optional): For many signaling assays (e.g., ERK phosphorylation), it is necessary to reduce basal signaling. Replace the complete medium with serum-free medium and incubate for 4-24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Antagonist Pre-incubation: Remove the medium from the cells and add the this compound working solutions or the vehicle control. Incubate for 30-60 minutes at 37°C. This allows the compound to equilibrate with the cells.

  • Agonist Stimulation: Add the PAR2 agonist directly to the wells containing the this compound or vehicle solutions to the desired final concentration.

  • Incubation: Incubate for the appropriate time to observe the desired cellular response (e.g., 5-15 minutes for calcium flux or ERK phosphorylation; several hours for gene expression changes).

  • Downstream Analysis: Terminate the experiment by washing the cells with ice-cold PBS and proceed with the intended downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or measurement for reporter assays).

Experimental_Workflow Start Start Cell_Seeding 1. Seed cells in culture plates (24h incubation) Start->Cell_Seeding Serum_Starve 2. Serum starve cells (optional) (4-24h) Cell_Seeding->Serum_Starve Prepare_Solutions 3. Prepare this compound and agonist working solutions Serum_Starve->Prepare_Solutions Pre_incubation 4. Pre-incubate cells with this compound or vehicle (30-60 min) Prepare_Solutions->Pre_incubation Stimulation 5. Stimulate with PAR2 agonist (e.g., Trypsin) Pre_incubation->Stimulation Incubation 6. Incubate for desired duration (5 min - 24h) Stimulation->Incubation Analysis 7. Harvest cells for downstream analysis Incubation->Analysis End End Analysis->End

Figure 2. General experimental workflow for this compound treatment.

Representative Quantitative Data

The optimal concentration of this compound will vary depending on the cell type, agonist concentration, and specific endpoint being measured. It is crucial to perform a dose-response curve to determine the IC₅₀ for each experimental system. The following table provides example parameters based on typical small molecule PAR2 antagonists.[5][6]

Assay TypeCell LineAgonist (Concentration)This compound Concentration Range (for IC₅₀)Pre-incubation TimeAgonist Incubation Time
Calcium Mobilization HT-29 (Colon Cancer)Trypsin (10 nM)1 nM - 10 µM30 minutes1-5 minutes
ERK1/2 Phosphorylation MDA-MB-231 (Breast Cancer)SLIGKV-NH₂ (10 µM)10 nM - 30 µM60 minutes5-10 minutes
Cytokine Release (e.g., IL-8) HCT-116 (Colon Cancer)Trypsin (20 nM)10 nM - 30 µM60 minutes6-24 hours

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of PAR2 signaling. The protocols outlined in these application notes provide a framework for its effective use in cell-based assays. Adherence to proper preparation, storage, and experimental procedures, including careful optimization of concentrations and incubation times, is essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for the Liquid Chromatography Analysis of YM758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of YM758, a novel If channel inhibitor, using liquid chromatography. The protocols described herein are intended to serve as a comprehensive guide for the quantitative and qualitative analysis of this compound in various matrices, including biological samples. The methods are based on established analytical techniques and can be adapted for routine analysis, pharmacokinetic studies, and metabolite profiling.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This section details a reversed-phase HPLC method suitable for the separation and quantification of this compound. The method is based on a published study investigating the metabolite profile of this compound and can be adapted for the analysis of the parent drug in various sample types.[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the key chromatographic parameters.

ParameterCondition
HPLC System Agilent 1100 HPLC or equivalent
Column Inertsil ODS-3, 5 µm, 250 mm × 4.6 mm i.d.
Mobile Phase A 10 mmol/L ammonium acetate/acetonitrile (19/1, v/v)
Mobile Phase B 10 mmol/L ammonium acetate/acetonitrile (1/19, v/v)
Gradient Elution A linear gradient tailored to achieve optimal separation
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 - 20 µL
Detection UV at an appropriate wavelength (e.g., 285 nm)
Experimental Protocol: HPLC Analysis of this compound
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Biological Matrix - e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant and inject it into the HPLC system.

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard solutions and samples.

    • Run the gradient elution program to separate this compound from other components.

    • Monitor the eluent at the selected UV wavelength.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Illustrative Quantitative Data

The following table presents typical performance characteristics for an HPLC method for a structurally similar compound (Ivabradine) and can be used as a reference for the expected performance of a validated this compound method.

ParameterTypical Value
Retention Time 4 - 8 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for this compound Analysis

For higher sensitivity and selectivity, particularly in complex biological matrices, a UPLC-MS/MS method is recommended. This method is ideal for pharmacokinetic studies and the analysis of low-level metabolites. The following protocol is a general guideline that can be optimized for specific instrumentation and analytical requirements.

Instrumentation and Chromatographic/Mass Spectrometric Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer is required.

ParameterCondition
UPLC System Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A rapid gradient from low to high organic content
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Thermo TSQ Quantum, Sciex API series)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a this compound standard solution
Experimental Protocol: UPLC-MS/MS Analysis of this compound
  • Standard and Sample Preparation:

    • Follow the same procedures as for the HPLC method, but with potentially lower concentration ranges for the working standards (e.g., 0.1 ng/mL to 1000 ng/mL).

    • An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) should be added to all standards and samples before protein precipitation to correct for matrix effects and variations in extraction recovery.

  • Mass Spectrometer Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy and other MS parameters to maximize the signal for the selected MRM transitions.

  • Chromatographic Analysis:

    • Equilibrate the UPLC column with the initial mobile phase composition.

    • Inject the prepared standards and samples.

    • Run the gradient elution program.

  • Data Analysis:

    • Quantify this compound using the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve and determine the concentration of this compound in the samples.

Illustrative Quantitative Data for UPLC-MS/MS

The following table provides expected performance characteristics for a UPLC-MS/MS method for a compound with a similar molecular structure.

ParameterExpected Value
Retention Time 1 - 3 minutes
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) start->precip Add vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into LC System supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the analysis of this compound in biological samples.

signaling_pathway This compound This compound if_channel Funny Channel (If) This compound->if_channel Inhibits pacemaker_current Pacemaker Current if_channel->pacemaker_current Generates heart_rate Heart Rate pacemaker_current->heart_rate Regulates

Caption: Signaling pathway of this compound as an If channel inhibitor.

References

Application Notes: High-Throughput Identification of YM758 Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel inhibitor of the "funny" current (If), mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating cardiac pace and neuronal rhythm.[1][2] As this compound progresses through the drug development pipeline, a thorough understanding of its metabolic fate is paramount for evaluating its safety and efficacy. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific platform for the identification and quantification of drug metabolites in complex biological matrices.[3][4] These application notes provide a comprehensive overview and detailed protocols for the identification of this compound metabolites using advanced mass spectrometry techniques.

Metabolic Pathways of this compound

In vitro and in vivo studies have elucidated the primary metabolic pathways of this compound. The main routes of biotransformation include:

  • Oxidation: The introduction of oxygen atoms into the this compound molecule.

  • Hydration: The addition of water to the molecule.

  • Demethylation: The removal of a methyl group.

  • Conjugation: Subsequent modification of the metabolites with sulfate or glucuronide moieties to increase their water solubility and facilitate excretion.[5]

Identified Metabolites of this compound

Several metabolites of this compound have been identified in various biological systems, including human liver microsomes and in vivo animal models. The major identified metabolites include:

  • AS2036313-00

  • YM-394111

  • YM-394112

Additional metabolites have also been characterized and are often designated with "R" numbers in research literature. A summary of key identified metabolites is presented in the table below.

Table 1: Major Identified Metabolites of this compound

Metabolite IDProposed Biotransformation
AS2036313-00Oxidation
YM-394111O-demethylation
YM-394112O-demethylation

Note: This table is a summary of key metabolites. Further research may have identified additional minor metabolites.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of this compound to generate its metabolites for subsequent mass spectrometric analysis.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes.

    • The final protein concentration of the microsomes should be optimized, typically in the range of 0.2-1.0 mg/mL.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking incubator to equilibrate the temperature.

  • Initiation of Reaction:

    • Add this compound (typically from a stock solution in DMSO or methanol, ensuring the final organic solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of this compound should be determined based on experimental goals (e.g., 1-10 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent formation of metabolites.

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Extraction:

    • Vortex the plate thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at a high speed (e.g., 3000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. The samples can be stored at -80°C until analysis.

Sample Preparation from Human Plasma

This protocol outlines a general procedure for the extraction of this compound and its metabolites from human plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma samples containing this compound and its metabolites

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Sample Thawing:

    • Thaw the frozen human plasma samples on ice to prevent degradation of the analytes.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube or a well of a 96-well plate, add 300-400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing:

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm or 18,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully collect the supernatant and transfer it to a clean tube or well for analysis.

  • Evaporation and Reconstitution (Optional):

    • For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue is then reconstituted in a suitable solvent (e.g., 50:50 methanol:water) compatible with the LC-MS/MS mobile phase.

UPLC-MS/MS Analysis

The following provides a general UPLC-MS/MS method that can be optimized for the analysis of this compound and its metabolites.

UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice for separating drug molecules and their metabolites.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3-0.5 mL/min

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Injection Volume: 1-5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for the analysis of this compound and its metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites and parent drug.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-500°C

    • Desolvation Gas Flow: 600-800 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its metabolites. This is a critical step and requires infusion of individual standards to determine the optimal collision energies.

Table 2: Example MRM Transitions for this compound Metabolite Analysis (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value
Metabolite 1 (e.g., Oxidation)[M+16+H]+Fragment AOptimized Value
Fragment BOptimized Value
Metabolite 2 (e.g., Demethylation)[M-14+H]+Fragment XOptimized Value
Fragment YOptimized Value

Note: The m/z values and collision energies in this table are hypothetical and must be determined experimentally for accurate analysis.

Data Presentation

Quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables. This allows for easy comparison of metabolite levels across different experimental conditions (e.g., time points, different biological matrices).

Table 3: Quantitative Analysis of this compound and its Metabolites in Human Liver Microsomes (Example Data)

Time (min)This compound (ng/mL)Metabolite AS2036313-00 (ng/mL)Metabolite YM-394111 (ng/mL)
0100000
1575015050
30500250100
60200350150
12050400180

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

This compound Metabolism Workflow

YM758_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Microsomes) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation MS_Detection Mass Spectrometry (Triple Quadrupole) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_Identification Metabolite Identification Quantification->Metabolite_Identification

Caption: Experimental workflow for this compound metabolite identification.

This compound Signaling Pathway

YM758_Signaling_Pathway HCN_Channel HCN Channel (If 'Funny' Current) Pacemaker_Potential Diastolic Depolarization (Pacemaker Potential) HCN_Channel->Pacemaker_Potential Initiates This compound This compound This compound->HCN_Channel Inhibits Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates cAMP cAMP cAMP->HCN_Channel Modulates Heart_Rate Heart Rate Pacemaker_Potential->Heart_Rate Determines

Caption: Simplified signaling pathway of this compound's inhibitory action on the HCN channel.

References

Application Note & Protocol: YM758 hERG Channel Safety Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential.[1][2][3] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation and an increased risk of developing a potentially fatal ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[2][4] Consequently, assessing the inhibitory potential of new chemical entities on the hERG channel is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the FDA and EMA.[1][5][6]

This document provides a detailed protocol for evaluating the safety of the hypothetical compound YM758 on the hERG potassium channel using the gold-standard manual whole-cell patch-clamp electrophysiology technique, in accordance with the International Council for Harmonisation (ICH) S7B and E14 guidelines.[1][2]

Principle of the Assay

The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the membrane of a single cell.[1] In this assay, a voltage clamp is applied to a cell stably expressing the hERG channel (e.g., HEK-293 or CHO cells) to control the membrane potential.[1][7] A specific voltage protocol is applied to elicit the characteristic hERG current, and the effect of this compound on this current is quantified. By measuring the current inhibition at various concentrations of this compound, a concentration-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: this compound hERG Inhibition

The following tables summarize the hypothetical quantitative data for this compound's effect on the hERG channel, alongside positive controls as recommended by ICH guidelines.[1]

Table 1: Summary of hERG Current Inhibition by this compound

Concentration (µM)Mean % Inhibition (n=3)Standard Deviation
0.012.10.8
0.18.52.1
125.34.5
1048.95.2
3075.66.1
10092.33.9

Table 2: IC50 Values for this compound and Control Compounds

CompoundIC50 (µM)Hill Slope
This compound (Hypothetical)10.51.1
Dofetilide (Positive Control)0.0121.0
Moxifloxacin (Positive Control)29[8][9]1.2
E-4031 (Positive Control)0.0090.9
DMSO (Vehicle Control)> 100N/A

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene (KCNH2).[7] Chinese Hamster Ovary (CHO) cells are also a suitable alternative.[1]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: For electrophysiology experiments, cells are plated onto glass coverslips at a low density to ensure the isolation of single cells for patching.

Solutions and Reagents
  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Compound Preparation:

    • This compound is dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Serial dilutions are prepared in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to minimize solvent effects.[1]

    • Positive controls such as Dofetilide and Ondansetron are also prepared in DMSO, while Moxifloxacin can be dissolved directly in the extracellular solution.[1]

Electrophysiological Recording
  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10 with PatchMaster software).[1] The recording chamber is mounted on an inverted microscope.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution at a constant temperature, typically near physiological temperature (36 ± 1 °C).[1]

    • A micropipette is brought into contact with a single cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette tip is ruptured by applying gentle suction, establishing the whole-cell configuration.

  • Quality Control: Only cells with a seal resistance greater than 1 GΩ and a stable holding current are used for experiments.[10] Series resistance is compensated by at least 80% to minimize voltage errors.[1]

Voltage Protocol and Data Acquisition
  • Voltage Protocol: A standardized voltage protocol is applied to elicit hERG currents. A commonly used pulse protocol involves:

    • Holding the cell at -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds to activate the channels.

    • A repolarizing step to -50 mV to elicit the characteristic large "tail" current as channels recover from inactivation.[10]

    • The protocol is repeated at a regular interval (e.g., every 15 seconds).

  • Data Acquisition: Currents are sampled at 10-20 kHz and filtered at 2-5 kHz.[1]

  • Compound Application:

    • A stable baseline current is recorded for several minutes in the external solution (vehicle).

    • The cell is then perfused with the external solution containing increasing concentrations of this compound.

    • Each concentration is applied until a steady-state block is achieved (typically 3-5 minutes).

Data Analysis
  • The peak amplitude of the hERG tail current is measured for each voltage step.

  • The percentage of current inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100 where I_drug is the peak tail current in the presence of the compound and I_vehicle is the peak tail current in the presence of the vehicle control.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of this compound and n is the Hill slope.

Visualizations

hERG_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_output Physiological Effect hERG hERG Channel (IKr) K+ ions K_out K+ Efflux hERG:p1->K_out Repolarizing Current This compound This compound This compound->hERG Block Repolarization Delayed Repolarization (Action Potential Prolongation) K_out->Repolarization Experimental_Workflow A HEK-293 Cell Culture (hERG expressing) B Plating on Coverslips A->B C Whole-Cell Patch Clamp B->C D Establish Stable Baseline (Vehicle Perfusion) C->D E Cumulative Application of this compound D->E F Record hERG Tail Current E->F G Data Analysis (% Inhibition vs. Concentration) F->G H Calculate IC50 G->H

References

Application Notes and Protocols for High-Throughput Screening of YM155 Analogs as Survivin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a promising therapeutic target in oncology due to its overexpression in most human cancers and its dual role in promoting cell proliferation and inhibiting apoptosis.[1][2] YM155 is a potent small molecule inhibitor of survivin expression that has advanced to clinical trials.[2][3] The development of novel YM155 analogs with improved pharmacological properties is a key objective in the pursuit of more effective cancer therapies.

These application notes provide a comprehensive framework for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel YM155 analogs that effectively inhibit survivin expression and function. The protocols herein detail a primary screen for identifying initial hits, secondary assays for hit confirmation and potency determination, and counter-screens to eliminate non-specific compounds.

Signaling Pathway of Survivin

Survivin plays a critical role in two major cellular processes: regulation of mitosis and inhibition of apoptosis. As part of the chromosomal passenger complex (CPC), it ensures proper chromosome segregation during mitosis. Its anti-apoptotic function is executed through the inhibition of caspases, key mediators of programmed cell death. Various signaling pathways, including PI3K/Akt and STAT3, regulate survivin expression.[4][5]

survivin_signaling_pathway cluster_upstream Upstream Regulation cluster_survivin_function Survivin Function Growth_Factors Growth Factors (e.g., EGF) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 Survivin_Promoter Survivin Gene (BIRC5) Promoter PI3K_Akt->Survivin_Promoter Activates STAT3->Survivin_Promoter Activates NF_kB NF-κB NF_kB->Survivin_Promoter Activates Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Caspases Caspases (e.g., Caspase-9, -3, -7) Survivin_Protein->Caspases Inhibits CPC Chromosomal Passenger Complex Survivin_Protein->CPC Component of YM155_Analogs YM155 Analogs YM155_Analogs->Survivin_Promoter Inhibits Transcription Apoptosis Apoptosis Caspases->Apoptosis Induces Mitosis Mitosis CPC->Mitosis Regulates

Caption: Survivin signaling pathway and point of intervention for YM155 analogs.

High-Throughput Screening Workflow

The proposed HTS workflow is a multi-step process designed to efficiently identify and validate potent and specific survivin inhibitors from a large chemical library of YM155 analogs.

hts_workflow Compound_Library YM155 Analog Library Primary_Screen Primary Screen: Survivin Promoter-Reporter Assay Compound_Library->Primary_Screen Active_Hits Initial Hits Primary_Screen->Active_Hits Dose_Response Dose-Response and IC50 Determination Active_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Screen Secondary Screen: High-Content Imaging for Survivin Protein Confirmed_Hits->Secondary_Screen Potent_Hits Potent Hits with Confirmed Survivin Reduction Secondary_Screen->Potent_Hits Counter_Screen Counter-Screen: General Cytotoxicity Assay Potent_Hits->Counter_Screen Validated_Leads Validated Lead Compounds Counter_Screen->Validated_Leads

Caption: High-throughput screening cascade for YM155 analogs.

Experimental Protocols

Primary High-Throughput Screen: Survivin Promoter-Driven Reporter Assay

This assay is designed to identify compounds that inhibit the transcriptional activity of the survivin promoter.[6][7]

Principle: A human cancer cell line (e.g., PC-3, HCT116) is stably transfected with a luciferase reporter gene under the control of the survivin promoter. Inhibition of the promoter activity by active compounds results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Materials:

  • PC-3 or HCT116 cells stably expressing survivin promoter-luciferase reporter construct.

  • Assay medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • 384-well white, clear-bottom assay plates.

  • YM155 analog library (10 mM in DMSO).

  • YM155 (positive control).

  • DMSO (negative control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Protocol:

  • Seed 5,000 cells/well in 40 µL of assay medium into 384-well plates and incubate overnight at 37°C, 5% CO2.

  • Prepare compound plates by diluting the YM155 analog library to a final assay concentration of 10 µM. Include YM155 (e.g., 1 µM) as a positive control and DMSO as a negative control.

  • Transfer 10 µL of the diluted compounds to the cell plates.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Equilibrate plates to room temperature.

  • Add 25 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

Data Analysis and Hit Selection Logic:

hit_selection_logic Raw_Luminescence Raw Luminescence Data Normalization Normalize to Controls: % Inhibition = 100 * (1 - (Sample - Pos_Ctrl) / (Neg_Ctrl - Pos_Ctrl)) Raw_Luminescence->Normalization Z_Factor Calculate Z' Factor for Assay Quality: Z' = 1 - (3*(SD_pos + SD_neg)) / |Avg_pos - Avg_neg| Raw_Luminescence->Z_Factor Hit_Criteria Define Hit Criteria: % Inhibition > 50% AND Z-score < -3 Normalization->Hit_Criteria Initial_Hits List of Initial Hits Hit_Criteria->Initial_Hits

Caption: Logic for primary screen hit selection.

A Z' factor greater than 0.5 is considered indicative of a robust assay.

Secondary Screen: High-Content Imaging of Survivin Protein Expression

This assay confirms that the hit compounds from the primary screen reduce survivin protein levels in cancer cells.[1][8]

Principle: Cancer cells are treated with hit compounds, and then fixed, permeabilized, and stained with a specific antibody against survivin and a nuclear counterstain. Automated microscopy and image analysis are used to quantify the nuclear and/or cytoplasmic intensity of the survivin signal on a per-cell basis.

Materials:

  • A549 or DLD-1 human cancer cell lines.[1][8]

  • 384-well black, clear-bottom imaging plates.

  • Confirmed hit compounds from the primary screen.

  • YM155 (positive control).

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Anti-survivin antibody.

  • Secondary antibody: Fluorescently-labeled secondary antibody.

  • Nuclear stain: Hoechst 33342.

  • High-content imaging system.

Protocol:

  • Seed 3,500 A549 or 4,000 DLD-1 cells/well in 40 µL of assay medium into 384-well imaging plates and incubate overnight.[8]

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) and add them to the cells.

  • Incubate for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with anti-survivin primary antibody overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibody and Hoechst 33342 for 1 hour.

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify survivin fluorescence intensity per cell.

Data Presentation:

Compound IDIC50 (µM) - Survivin Promoter AssayIC50 (µM) - High-Content Imaging
YM1550.020.05
Analog-0010.0150.04
Analog-0021.22.5
Analog-0030.5>10
Counter-Screen: General Cytotoxicity Assay

This assay is crucial to distinguish compounds that specifically inhibit survivin from those that cause general cytotoxicity.

Principle: A cell viability assay (e.g., using CellTiter-Glo®) is performed in parallel with the primary and secondary screens. Compounds that show high potency in the survivin assays but low general cytotoxicity are prioritized.

Materials:

  • Cell line used in the primary screen.

  • 384-well white, clear-bottom assay plates.

  • Hit compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer plate reader.

Protocol:

  • Follow steps 1-4 of the primary screen protocol.

  • Equilibrate plates to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Measure luminescence.

Data Presentation:

Compound IDIC50 (µM) - Survivin PromoterCC50 (µM) - CytotoxicitySelectivity Index (CC50/IC50)
YM1550.021.575
Analog-0010.0152.0133
Analog-0021.21.51.25
Analog-0030.50.61.2

A high selectivity index indicates that the compound's effect is more specific to the target pathway rather than general cell killing.

Conclusion

This set of application notes provides a detailed and robust strategy for the identification and characterization of novel YM155 analogs as survivin inhibitors. By employing a multi-tiered screening approach that includes a primary promoter-reporter assay, a secondary high-content imaging assay, and a cytotoxicity counter-screen, researchers can efficiently identify potent and selective lead compounds for further preclinical development. The provided protocols and data analysis frameworks are designed to ensure high-quality, reproducible results.

References

Application Notes and Protocols for the Study of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Compound YM758: Initial literature searches did not yield specific information regarding a compound designated "this compound" for the study of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The following application notes and protocols are provided based on the well-characterized and widely used HCN channel inhibitors, ZD7288 and Ivabradine , as representative examples for researchers, scientists, and drug development professionals.

Introduction to HCN Channels and Their Pharmacological Modulation

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique ion channels that play a crucial role in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1] They are activated by membrane hyperpolarization and their activity is modulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). The four known isoforms (HCN1-4) exhibit distinct expression patterns and biophysical properties, making them attractive therapeutic targets for a variety of disorders. Pharmacological blockade of HCN channels is a key strategy for studying their physiological roles and for the development of novel therapeutics.

Featured HCN Channel Inhibitors: ZD7288 and Ivabradine

ZD7288 is a widely used experimental tool for blocking HCN channels. It exhibits relatively broad specificity across HCN isoforms. However, researchers should be aware of its potential off-target effects, particularly on sodium channels at higher concentrations.[2]

Ivabradine is a clinically approved heart rate-lowering agent that acts by selectively blocking the If current in the sinoatrial node, which is primarily mediated by HCN4 channels.[3][4][5][6] It is known for its use-dependent and open-channel blocking mechanism on HCN4.[7][8][9][10]

Quantitative Data: Inhibitory Potency and Kinetics

The following tables summarize the quantitative data for ZD7288 and Ivabradine on HCN channels, providing a basis for experimental design and data interpretation.

Table 1: Inhibitory Potency (IC50) of ZD7288 on HCN Channels

HCN IsoformCell TypeIC50 (µM)Reference(s)
hHCN1HEK29320 ± 6
hHCN2HEK29341 ± 15[11]
hHCN3HEK29334 ± 11[11]
hHCN4HEK29321 ± 14[11]
Native HCNDRG Neurons15

Table 2: Inhibitory Potency (IC50) of Ivabradine on HCN Channels

HCN IsoformSpeciesCell TypeIC50 (µM)Reference(s)
mHCN1MouseHEK2930.94[7][8]
hHCN4HumanHEK2932.0[7][8]
hHCN4HumanCHO0.5[9][10][12]
General--~0.5 - 2.5[13]

Table 3: Effects of ZD7288 and Ivabradine on HCN Channel Kinetics

CompoundEffect on ActivationEffect on DeactivationMechanism of ActionReference(s)
ZD7288Induces a ~15 mV hyperpolarizing shift in voltage-dependent activation.-Open-state blocker.[14][14]
IvabradineSlows activation kinetics.-hHCN4: Open-channel, use-dependent blocker.[3][5][7][8][9] mHCN1: Closed-channel blocker.[7][8][5][7][8][9][10]

Experimental Protocols

Protocol 1: Electrophysiological Characterization of HCN Channel Blockade using Whole-Cell Patch-Clamp

This protocol describes the methodology for assessing the inhibitory effects of a compound (e.g., ZD7288 or Ivabradine) on HCN channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in primary neurons.

I. Cell Preparation and Recording Solutions

  • Cell Culture: Culture cells stably or transiently expressing the desired HCN channel isoform. For primary neurons, prepare acute slices or dissociated cultures.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

  • Compound Stock Solution: Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM ZD7288 or Ivabradine in DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

II. Electrophysiological Recording

  • Establish Whole-Cell Configuration: Using a patch-clamp amplifier and appropriate electrodes, establish a stable whole-cell recording from a selected cell.

  • Voltage-Clamp Protocol for Ih Activation:

    • Hold the membrane potential at a level where HCN channels are predominantly closed (e.g., -40 mV).

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to elicit the hyperpolarization-activated current (Ih).

    • A depolarizing step to a potential where the channels are fully open (e.g., +5 mV) can be used to measure tail currents, which are useful for determining the voltage-dependence of activation.

  • Data Acquisition: Record the current responses during the voltage steps.

III. Compound Application and Data Analysis

  • Baseline Recording: Record Ih under control conditions (external solution without the compound).

  • Compound Perfusion: Perfuse the cell with the external solution containing the desired concentration of the inhibitor. Allow sufficient time for the drug to equilibrate and for the block to reach a steady state. For use-dependent blockers like Ivabradine, repetitive activation of the channels may be necessary to achieve maximal block.[7][9][10]

  • Post-Compound Recording: Record Ih in the presence of the compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each hyperpolarizing step before and after compound application.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the compound concentration. Fit the data with a Hill equation to determine the IC50.

    • Analyze the activation kinetics by fitting the rising phase of the current with an exponential function.

    • Determine the voltage-dependence of activation by plotting the normalized tail current amplitude against the prepulse potential and fitting with a Boltzmann function.

Visualizations

Signaling Pathway and Inhibition

HCN_Channel_Inhibition cluster_membrane Cell Membrane HCN HCN Channel Activation Channel Activation (I_h Current) HCN->Activation Inhibition Channel Inhibition Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN Potentiates Blocker ZD7288 / Ivabradine Blocker->HCN Blocks

Caption: Mechanism of HCN channel activation and pharmacological inhibition.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Cell Preparation (HCN-expressing cells) patch Establish Whole-Cell Patch-Clamp start->patch baseline Record Baseline I_h (Control) patch->baseline apply_drug Apply HCN Inhibitor (e.g., ZD7288) baseline->apply_drug record_drug Record I_h in Presence of Inhibitor apply_drug->record_drug washout Washout (Optional) record_drug->washout analysis Data Analysis: - IC50 Determination - Kinetic Analysis - Voltage-Dependence Shift record_drug->analysis Without Washout washout->analysis end End: Characterize Inhibitor Profile analysis->end

Caption: Workflow for electrophysiological characterization of an HCN channel inhibitor.

References

Troubleshooting & Optimization

Troubleshooting YM758 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM758. The following information is designed to address common challenges, particularly those related to the compound's insolubility in aqueous solutions during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, often used as this compound monophosphate, is a selective inhibitor of the "funny" current (If) in the sinoatrial node of the heart.[1][2] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By inhibiting this current, this compound reduces the pace of spontaneous depolarization in pacemaker cells, leading to a decrease in heart rate.[1][2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?

A2: Yes, it is common to experience difficulty dissolving this compound monophosphate in purely aqueous solutions. For in vivo studies, this compound monophosphate has been formulated as a suspension in 0.5% methylcellulose, which is a common technique for administering poorly water-soluble compounds orally.[1] This suggests that its intrinsic aqueous solubility is low.

Q3: In which solvent can I dissolve this compound to prepare a stock solution?

A3: this compound monophosphate is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Q4: What is the molecular weight of this compound monophosphate?

A4: The molecular weight of this compound monophosphate is 567.55 g/mol . This information is crucial for calculating molar concentrations.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound monophosphate.

SolventConcentrationAmount of Solvent per 1 mgAmount of Solvent per 5 mgAmount of Solvent per 10 mg
DMSO1 mM1.76 mL8.81 mL17.62 mL
5 mM0.35 mL1.76 mL3.52 mL
10 mM0.18 mL0.88 mL1.76 mL
50 mM0.04 mL0.18 mL0.35 mL
Aqueous Solutions (e.g., Water, PBS) Data not available; reported to have low solubility.---
Ethanol Data not available.---

Data for DMSO is derived from supplier information and is based on a molecular weight of 567.55 g/mol . The exact solvent volume may vary depending on the specific batch and its purity.

Troubleshooting Guide for this compound Insolubility

This guide provides a step-by-step approach to address issues with this compound solubility in aqueous solutions.

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

Root Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When the DMSO stock is diluted, the concentration of this compound may exceed its solubility limit in the final aqueous medium, causing it to precipitate.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

  • Increase the DMSO Concentration (with caution): You can try to increase the percentage of DMSO in your final solution. However, you must first determine the tolerance of your cell line or experimental system to DMSO. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles. A typical starting concentration would be 0.01-0.1%. Always test the effect of the surfactant alone on your experimental system.

  • Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination to improve solubility. The final concentration of these co-solvents must be carefully controlled and tested for compatibility with the experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a 10 mM stock solution of this compound monophosphate in DMSO.

  • Materials:

    • This compound monophosphate (MW: 567.55 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh out 5.68 mg of this compound monophosphate.

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Objective: To prepare a 10 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in your aqueous buffer to create an intermediate dilution of 100 µM. To do this, add 5 µL of the 10 mM stock to 495 µL of the buffer.

    • Vortex the intermediate dilution immediately and vigorously.

    • Further, dilute the 100 µM intermediate solution 1:10 in your final volume of aqueous buffer to achieve the desired 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of buffer.

    • The final DMSO concentration in the working solution will be 0.1%.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting_Workflow start Start: this compound Insolubility in Aqueous Buffer stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitation Precipitate forms? dilution->precipitation success Success: Solution is clear precipitation->success No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes option1 Decrease final concentration troubleshoot->option1 option2 Increase final DMSO % (check cell tolerance) troubleshoot->option2 option3 Add surfactant (e.g., 0.01% Tween-20) troubleshoot->option3 option4 Adjust pH of buffer troubleshoot->option4 retest Re-test dilution option1->retest option2->retest option3->retest option4->retest retest->dilution

Caption: Troubleshooting workflow for this compound insolubility.

Caption: Signaling pathway of this compound's inhibitory action.

References

Optimizing YM758 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM758, a potent If channel inhibitor, in in vitro experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel inhibitor of the "funny" current (If), which is predominantly mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] By blocking these channels, particularly the HCN4 isoform prevalent in the sinoatrial node of the heart, this compound selectively reduces the heart rate.[2]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: Based on studies with other HCN channel blockers and limited available data for this compound, a starting concentration in the low micromolar range is recommended. For initial experiments, a concentration range of 1 µM to 10 µM can be tested. For instance, a concentration of 10 µM was used in studies involving human hepatocytes.[3] However, the optimal concentration will be cell type- and assay-dependent. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your specific experimental setup.

Q3: In which cell lines can I test the effect of this compound?

A3: this compound can be tested in cell lines endogenously expressing HCN channels or in heterologous expression systems. Commonly used cell lines for studying HCN channels include HEK293 or CHO cells stably transfected with specific HCN channel isoforms (e.g., HCN1, HCN2, HCN4). Primary cardiomyocytes or neurons that naturally express these channels are also suitable models.

Q4: How should I prepare a stock solution of this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound 1. Inappropriate concentration. 2. Low or no expression of HCN channels in the chosen cell line. 3. Compound degradation. 4. Incorrect experimental setup for measuring If current.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Verify HCN channel expression using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line with confirmed HCN expression. 3. Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C, protected from light). 4. For electrophysiology, ensure proper voltage clamp protocols are used to elicit and measure the If current. The holding potential should be in the hyperpolarized range where HCN channels activate.
High background signal or off-target effects 1. This compound concentration is too high. 2. Non-specific binding.1. Lower the concentration of this compound based on your dose-response curve. 2. Include appropriate controls, such as a vehicle control (DMSO) and a negative control compound with a similar chemical structure but no activity on HCN channels, if available.
Cell death observed at effective concentrations 1. Cytotoxicity of this compound at higher concentrations. 2. Solvent (e.g., DMSO) toxicity.1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or MTS assay) in parallel with your functional assays. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent compound preparation. 3. Fluctuation in experimental parameters.1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Carefully control all experimental parameters, such as incubation times, temperatures, and instrument settings.

Data Presentation

Summary of In Vitro Concentrations for this compound and Other HCN Channel Inhibitors
CompoundAssay TypeCell Type/SystemEffective Concentration RangeReference
This compound CYP InhibitionHuman Liver MicrosomesKi: 59 - 340 µM[3]
This compound CYP InductionHuman Hepatocytes10 µM[3]
Ivabradine ElectrophysiologyRecombinant HCN4 channelsIC50 in the micromolar range[4]
MEL55A ElectrophysiologyHEK293 cells expressing HCN1/HCN210 - 30 µM[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for measuring the inhibitory effect of this compound on HCN channel currents.

Materials:

  • HEK293 cells stably expressing the desired HCN isoform

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

  • This compound stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patching: Obtain a whole-cell patch-clamp configuration on a single, isolated cell.

  • Current Measurement: Apply a hyperpolarizing voltage step protocol to elicit the If current (e.g., from a holding potential of -40 mV, apply hyperpolarizing steps from -50 mV to -140 mV in 10 mV increments for 1-2 seconds).

  • Compound Application: After recording a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM).

  • Effect Measurement: Once the effect of this compound has reached a steady state, record the If current again using the same voltage protocol.

  • Washout: Perfuse the cell with the control external solution to wash out the compound and observe for any recovery of the current.

  • Data Analysis: Measure the amplitude of the If current before, during, and after this compound application. Calculate the percentage of inhibition caused by this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HCN_Channel HCN Channel (If Current) This compound->HCN_Channel Inhibits Na_K_in Na+ Influx K+ Efflux HCN_Channel->Na_K_in Opens upon hyperpolarization Slowing_Depolarization Slowing of Diastolic Depolarization Na_K_in->Slowing_Depolarization Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates Reduced_HR Reduced Heart Rate Slowing_Depolarization->Reduced_HR Results in

Caption: Mechanism of action of this compound on HCN channels.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_viability Cell Viability Assay cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) D Treat with Serial Dilutions of this compound A->D B Culture Cells (e.g., HEK293-HCN4) C Seed Cells in 96-well plate B->C J Obtain Whole-Cell Patch Clamp B->J C->D E Incubate (24-48h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Measure Absorbance (570nm) H->I N Calculate % Cell Viability I->N K Record Baseline If Current J->K L Apply this compound K->L M Record If Current with this compound L->M O Calculate % Inhibition of If M->O P Determine IC50 / EC50 N->P O->P

Caption: General workflow for in vitro testing of this compound.

References

YM758 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of YM758 in long-term cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as "funny" channels (If).[1][2][3][4][5] These channels are crucial for the spontaneous diastolic depolarization in pacemaker cells of the heart, thus controlling the heart rate.[4][6][7] By selectively blocking the If current, this compound reduces heart rate.[5][6] The primary isoform expressed in the sinoatrial node is HCN4.[4]

Q2: I am observing a diminished effect of this compound in my long-term cell culture experiments. Could this be a stability issue?

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Q4: How often should I replace the medium containing this compound in my long-term culture?

A4: The frequency of media changes will depend on the metabolic activity of your cell line and the stability of this compound in your specific culture conditions. If you suspect compound degradation is affecting your results, you may need to perform more frequent media changes (e.g., every 24-48 hours) to maintain a consistent effective concentration of the inhibitor. It is recommended to determine the stability of this compound in your specific cell culture system experimentally.

Q5: Are there any known metabolites of this compound that could be active in my cell culture?

A5: In vivo studies have shown that this compound is converted to two major metabolites, AS2036313-00 and either YM-394111 or YM-394112.[8] The formation of these metabolites is mediated by CYP2D6 and CYP3A4 enzymes.[8] While the in vivo studies suggest these metabolites have weak inhibitory effects, their activity in a specific in vitro cell model is not well-documented.[1] If your cells have high metabolic activity, the presence of these metabolites could be a factor in your experimental outcomes.

II. Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture experiments with this compound.

Problem Possible Cause Suggested Solution
Decreased or inconsistent inhibitory effect of this compound over time. 1. Compound Degradation: this compound may be unstable in the culture medium at 37°C. 2. Metabolism by Cells: The cultured cells may be metabolizing this compound. 3. Adsorption to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks.1. Increase the frequency of media changes to replenish the compound. 2. Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol section). 3. If your cells express high levels of CYP2D6 or CYP3A4, consider using a cell line with lower metabolic activity or using a CYP inhibitor if experimentally feasible. 4. Use low-adsorption plasticware for your experiments.
High variability between replicate wells or experiments. 1. Inaccurate Pipetting: Inconsistent amounts of this compound being added to each well. 2. Uneven Cell Seeding: Variation in cell number across wells. 3. Incomplete Dissolution: this compound not being fully dissolved in the media.1. Ensure proper calibration of pipettes and careful pipetting technique. 2. Ensure a homogenous cell suspension before seeding. 3. Vortex the this compound working solution well before adding it to the culture medium.
Unexpected cellular toxicity or off-target effects. 1. High Concentration of this compound: The concentration used may be too high for the specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Compound Impurity: The this compound stock may contain impurities.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Use a high-purity grade of this compound and verify its purity if possible.

III. Quantitative Data Summary

The following table summarizes available pharmacokinetic data for this compound from in vivo studies. Note: This data may not directly translate to in vitro cell culture conditions but can provide some context on the compound's behavior.

ParameterSpeciesValueReference
Plasma Elimination Half-life (t1/2) Rat1.14 - 1.16 h[1]
Dog1.10 - 1.30 h[1]
Metabolizing Enzymes Human (in vitro)CYP2D6, CYP3A4[8]
Major Metabolites Human (in vitro)AS2036313-00, YM-394111 or YM-394112[8]

IV. Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a method to assess the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC-MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments. Prepare two sets of samples: one with complete medium (containing serum) and one with serum-free medium.

  • Aliquot the solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Place the tubes in a 37°C incubator with 5% CO2.

  • At each time point, remove one aliquot for each condition and immediately store it at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.

  • After collecting all time points, analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific culture conditions.

V. Visualizations

Signaling Pathway and Troubleshooting Workflow

YM758_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN_channel HCN Channel (If) Depolarization Diastolic Depolarization HCN_channel->Depolarization Na_K Na+ K+ Na_K->HCN_channel cAMP cAMP cAMP->HCN_channel modulates Hyperpolarization Hyperpolarization Hyperpolarization->HCN_channel activates This compound This compound This compound->HCN_channel inhibits

Caption: Mechanism of action of this compound on the HCN channel.

Troubleshooting_Workflow Start Diminished this compound Effect Check_Preparation Verify Stock Solution Preparation and Storage Start->Check_Preparation Check_Dosing Review Dosing Protocol (Frequency, Concentration) Check_Preparation->Check_Dosing Assess_Stability Perform Stability Assay (See Protocol) Check_Dosing->Assess_Stability Is_Stable Is this compound Stable? Assess_Stability->Is_Stable Increase_Frequency Increase Media Change Frequency Is_Stable->Increase_Frequency No Consider_Metabolism Investigate Cellular Metabolism (e.g., CYP expression) Is_Stable->Consider_Metabolism Yes Optimize_Protocol Optimize Experimental Protocol Increase_Frequency->Optimize_Protocol Consider_Metabolism->Optimize_Protocol

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Minimizing Off-Target Effects in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that YM758 is primarily identified as a novel inhibitor of the "funny" (If) current channel, crucial in regulating heart rate, rather than a PARP (Poly (ADP-ribose) polymerase) inhibitor[1][2][3]. This guide will focus on minimizing off-target effects for PARP inhibitors, a common challenge in cancer drug discovery, which may align with the broader interest of the user in assay development for targeted therapies. The principles and methodologies described herein are broadly applicable to minimizing off-target effects for various small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my assays?

Q2: How can I determine if my PARP inhibitor is exhibiting off-target effects?

A2: Several strategies can be employed:

  • Selectivity Profiling: Screen your inhibitor against a panel of related enzymes (e.g., other PARP family members) and unrelated targets (e.g., kinases, GPCRs)[7][8].

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other known, structurally different inhibitors of the same target. A consistent phenotype across different chemical scaffolds is more likely to be an on-target effect.

  • Rescue Experiments: If the inhibitor's effect is on-target, it should be reversible by overexpressing the target protein or by introducing a resistant mutant of the target.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells and can help confirm that the inhibitor binds to the intended target at the concentrations used in cell-based assays.

Q3: What are the most common off-target liabilities for small molecule inhibitors?

A3: Common off-target liabilities include promiscuous inhibition due to compound aggregation, reactivity with cellular nucleophiles like glutathione, and inhibition of kinases or other enzymes with similar ATP-binding pockets[9]. For PARP inhibitors, off-target effects can include inhibition of other PARP family members, which can have distinct biological roles[8][10].

Troubleshooting Guide

Issue 1: Inconsistent results between biochemical and cell-based assays.

Possible Cause:

  • Poor cell permeability of the inhibitor.

  • The inhibitor is being metabolized or actively transported out of the cells[1][11][12].

  • Off-target effects are causing cytotoxicity that masks the on-target effect.

Troubleshooting Steps:

  • Assess Cell Permeability: Use cell-based target engagement assays like CETSA or NanoBRET® to confirm the inhibitor is reaching its intracellular target[7].

  • Evaluate Compound Stability and Efflux: Perform LC-MS/MS analysis of cell lysates and culture medium over time to determine the intracellular concentration and stability of the inhibitor. Co-incubation with known efflux pump inhibitors can also be informative.

  • Cytotoxicity Profiling: Determine the inhibitor's cytotoxicity profile in the cell line of interest using assays like CellTiter-Glo®[7]. Ensure that the concentrations used in functional assays are well below the cytotoxic threshold.

Issue 2: High background signal or non-specific inhibition in biochemical assays.

Possible Cause:

  • Compound aggregation at high concentrations.

  • Interference with the assay technology (e.g., fluorescence quenching, inhibition of reporter enzyme).

  • Thiol reactivity leading to non-specific enzyme inhibition[9].

Troubleshooting Steps:

  • Test for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Dynamic light scattering (DLS) can also be used to assess compound aggregation.

  • Assay Interference Counter-screens: Run the assay in the absence of the target enzyme to identify compounds that directly interfere with the detection system.

  • Assess Thiol Reactivity: Perform the assay in the presence of a reducing agent like Dithiothreitol (DTT) to see if it mitigates the observed inhibition[9].

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of a hypothetical PARP1 inhibitor, "Exemplar-1," against other PARP family members. This type of data is crucial for understanding the inhibitor's selectivity profile.

TargetIC50 (nM)Selectivity vs. PARP1
PARP15-
PARP2500100-fold
PARP31,200240-fold
Tankyrase 1 (PARP5a)>10,000>2000-fold
Tankyrase 2 (PARP5b)>10,000>2000-fold

IC50 values are determined from a 10-point dose-response curve in a standard biochemical assay.

Key Experimental Protocols

Protocol 1: PARP1 Biochemical Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is designed to measure the IC50 of an inhibitor against PARP1.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone H1 (substrate)

  • NAD+

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Developer Reagent (e.g., containing an antibody against poly(ADP-ribose) and a chemiluminescent substrate)

  • White, opaque 96-well plates

  • Test inhibitor (e.g., Exemplar-1)

Procedure:

  • Prepare a reaction mixture containing PARP1 enzyme, Histone H1, and activated DNA in the assay buffer.

  • Add serial dilutions of the test inhibitor to the wells of the 96-well plate. Include a "no inhibitor" control and a "no enzyme" background control.

  • Initiate the reaction by adding NAD+ to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the developer reagent according to the manufacturer's instructions.

  • Incubate for an additional 15-30 minutes.

  • Read the chemiluminescent signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular PARP Trapping Assay

This protocol measures the ability of a PARP inhibitor to "trap" PARP1 on DNA in living cells, a key mechanism of action for many PARP inhibitors.

Materials:

  • Human cancer cell line with a known DNA repair deficiency (e.g., BRCA1-mutant)

  • Cell culture medium and supplements

  • Test inhibitor

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Lysis buffer

  • Antibodies against PARP1 and a loading control (e.g., Histone H3)

  • Reagents for subcellular fractionation and Western blotting

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor for 2-4 hours.

  • Expose the cells to a low dose of MMS for 15 minutes to induce single-strand DNA breaks.

  • Wash the cells with ice-cold PBS.

  • Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Analyze the protein concentration in the chromatin-bound fraction.

  • Perform Western blotting on the chromatin-bound fractions using antibodies against PARP1 and the loading control.

  • Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin at different inhibitor concentrations.

Visualizations

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARylation NAD NAD+ NAD->PARP1 Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruitment SSBR Single-Strand Break Repair Repair_Factors->SSBR Inhibitor PARP Inhibitor Inhibitor->PARP1 inhibition & trapping

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_off_target Off-Target Assessment b_start 1. Primary Screen (Biochemical IC50) b_selectivity 2. Selectivity Panel (vs. other PARPs) b_start->b_selectivity c_viability 3. Cell Viability (Cytotoxicity) b_selectivity->c_viability c_target 4. Target Engagement (e.g., CETSA) c_viability->c_target c_functional 5. Functional Assay (e.g., PARP Trapping) c_target->c_functional ot_phenotype 6. Phenotypic Screening (e.g., High-Content Imaging) c_functional->ot_phenotype ot_proteomics 7. Chemoproteomics ot_phenotype->ot_proteomics

Caption: A tiered workflow for characterizing inhibitors and assessing off-target effects.

Troubleshooting_Logic node_rect node_rect start Inconsistent Biochm. vs. Cell-Based Data? perm Low Permeability? start->perm Yes metab Metabolism/Efflux? perm->metab No sol_perm Confirm with CETSA/ NanoBRET perm->sol_perm Yes toxic Cytotoxicity? metab->toxic No sol_metab LC/MS for intracellular [inhibitor] metab->sol_metab Yes sol_toxic Use concentrations below IC50 for viability toxic->sol_toxic Yes

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: YM758 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during patch clamp recordings with YM758, a known inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel "funny" current (If).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a novel inhibitor of the "funny" current (If), which is generated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] It is not reported to be a direct inhibitor of TRPC4/TRPC5 channels. Inconsistent results may arise from off-target effects at high concentrations, but its primary mechanism of action is the blockade of HCN channels.

Q2: I am not seeing a consistent block of the hyperpolarization-activated current with this compound. What could be the reason?

Several factors could contribute to an inconsistent block of HCN currents:

  • Run-down of the current: HCN channels can exhibit "run-down," where the current amplitude decreases over the course of a whole-cell recording. This can be mistaken for a drug effect. It is crucial to establish a stable baseline recording before drug application.

  • Intracellular dialysis: The intracellular solution can dialyze the cell, washing out important endogenous modulators like cAMP.[4] Since cAMP sensitizes HCN channels to activation, its washout can lead to a reduction in current, complicating the interpretation of this compound's effect.

  • Incomplete drug washout: this compound may have a slow washout time. Ensure adequate perfusion time with control solution to observe the reversal of the block.

  • Incorrect voltage protocol: HCN channels are activated by hyperpolarization. Ensure your voltage protocol is appropriate to elicit a stable If current.

Q3: The effect of this compound seems to vary between cells. Why?

Cell-to-cell variability is common in patch clamp experiments and can be influenced by:

  • HCN channel isoform expression: Different cell types express different isoforms of HCN channels (HCN1-4), which may have varying sensitivities to this compound.

  • Cell health: Unhealthy cells will have unstable membranes and altered channel function, leading to inconsistent drug responses.

  • Endogenous cAMP levels: The baseline level of cAMP can vary between cells, affecting the initial activation of HCN channels and thus the perceived potency of this compound.

Q4: Are there known off-target effects of this compound?

While the primary target of this compound is the HCN channel, high concentrations may lead to off-target effects on other ion channels. It is recommended to perform a concentration-response curve to determine the optimal concentration for specific and maximal inhibition of If. Information regarding the broader selectivity profile of this compound is limited in the public domain.

Q5: What is the recommended solvent and working concentration for this compound?

The solubility and optimal working concentration of this compound should be determined empirically for your specific experimental conditions. It is advisable to first prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the extracellular solution. A final DMSO concentration of <0.1% is generally recommended to avoid solvent effects on ion channels.

Troubleshooting Guides

Problem 1: Inconsistent or Unstable Baseline If Current
Possible Cause Troubleshooting Step
Run-down of If current 1. Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration before recording baseline. 2. Monitor the current amplitude over time with repeated voltage steps. Ensure a stable baseline (<5% change over 5 minutes) before applying this compound. 3. Consider using the perforated patch technique to minimize intracellular dialysis.
Low expression of HCN channels 1. Select a cell type known to express a high density of HCN channels. 2. If using a heterologous expression system, verify the expression level of the channels.
Inappropriate voltage protocol 1. Use a hyperpolarizing voltage step from a holding potential positive to the activation range of HCN channels (e.g., hold at -40 mV and step to -120 mV). 2. The duration of the hyperpolarizing step should be long enough to allow for full activation of the current.
Poor seal quality 1. Ensure a giga-ohm seal (>1 GΩ) is formed before breaking into the whole-cell configuration. 2. Monitor the seal resistance throughout the experiment. A decrease in seal resistance will lead to an increase in leak current, which can obscure the If current.
Problem 2: Variable or Weak Inhibition by this compound
Possible Cause Troubleshooting Step
Inaccurate drug concentration 1. Prepare fresh dilutions of this compound for each experiment. 2. Verify the accuracy of your stock solution concentration. 3. Perform a concentration-response curve to determine the IC50 in your system.
Slow onset of action 1. Increase the perfusion time of the this compound-containing solution. 2. Monitor the blocking effect over time to ensure a steady-state block is reached.
Drug adsorption to tubing 1. Use low-adsorption tubing for your perfusion system. 2. Prime the tubing with the drug solution before starting the recording.
Presence of endogenous modulators 1. Be aware that intracellular factors can influence the apparent potency of this compound. 2. For more controlled experiments, consider using the inside-out patch configuration where the intracellular face of the membrane is exposed to a defined solution.

Quantitative Data Summary

The following table provides a template for summarizing your quantitative data from this compound patch clamp experiments. Example data is provided for illustrative purposes.

Parameter Control This compound (1 µM) This compound (10 µM) Washout
If Current Amplitude (pA) at -120 mV -525 ± 45-250 ± 30-80 ± 15-480 ± 40
Activation Time Constant (ms) 150 ± 20145 ± 18148 ± 22155 ± 25
% Inhibition N/A52.4%84.8%8.6%
Reversal Potential (mV) -35 ± 2-36 ± 3-35 ± 2-35 ± 3

Experimental Protocols

Whole-Cell Patch Clamp Recording of HCN Channels
  • Cell Preparation: Culture cells expressing HCN channels on glass coverslips.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH). Add 0.05 mM cAMP to the intracellular solution to maintain channel activity.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Obtain a giga-ohm seal on a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Set the holding potential to -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 1-2 seconds) to elicit the If current.

    • Establish a stable baseline recording for at least 5 minutes.

    • Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

    • Record the current during and after drug application to assess the blocking effect and washout.

Visualizations

YM758_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular HCN HCN Channel If Funny Current (If) (Na+/K+ influx) HCN->If generates This compound This compound This compound->HCN inhibits Hyperpolarization Hyperpolarization Hyperpolarization->HCN activates cAMP cAMP cAMP->HCN sensitizes

Caption: Signaling pathway of HCN channel modulation and this compound inhibition.

Experimental_Workflow A Prepare Cell Culture C Pull & Fire-polish Pipette A->C B Prepare Solutions (Intra/Extra-cellular) B->C D Approach Cell & Form Giga-seal C->D E Establish Whole-Cell Configuration D->E F Record Stable Baseline If Current E->F G Apply this compound via Perfusion F->G H Record Drug Effect G->H I Washout with Control Solution H->I J Record Reversal of Effect I->J K Analyze Data J->K Troubleshooting_Logic rect_node rect_node A Inconsistent Results? B Stable Baseline If? A->B C Consistent Drug Effect? B->C Yes R1 Troubleshoot Baseline: - Check for run-down - Optimize voltage protocol - Ensure good seal quality B->R1 No D Full Washout? C->D Yes R2 Troubleshoot Drug Application: - Verify concentration - Check perfusion speed - Consider slow onset C->R2 No R4 Troubleshoot Washout: - Increase perfusion time - Check for drug trapping - Consider irreversible binding D->R4 No Success Success D->Success Yes

References

Technical Support Center: YM758 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common issues with YM758 precipitation in assay buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a novel inhibitor of the If channel (hyperpolarization-activated cyclic nucleotide-gated channel).[1] It is primarily investigated for its heart rate-lowering effects, making it a valuable tool in cardiovascular research, particularly for studying ischemic heart diseases and arrhythmias.[2]

Q2: I'm observing precipitation of this compound in my assay buffer. What are the common causes?

This compound, like many small molecule inhibitors, can be hydrophobic. Precipitation in aqueous assay buffers is a common issue and can be influenced by several factors:

  • Buffer Composition and pH: The solubility of this compound can be pH-dependent. If the buffer pH is close to the isoelectric point of this compound, its solubility will be at its lowest.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds, a phenomenon known as "salting out."

  • Compound Concentration: The concentration of this compound in your assay may exceed its solubility limit in the specific buffer system you are using.

  • Temperature: Changes in temperature during the experiment can affect solubility.

  • Presence of Other Components: Interactions with other molecules in your assay, such as proteins or other additives, can sometimes lead to precipitation.

Q3: How can I increase the solubility of this compound in my assay buffer?

Several strategies can be employed to enhance the solubility of this compound:

  • Optimize Buffer pH: Empirically test a range of pH values for your buffer to find the optimal pH for this compound solubility.

  • Use of Co-solvents: A small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly increase the solubility of hydrophobic compounds.

  • Incorporate Surfactants/Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help to keep hydrophobic molecules in solution.

  • Add Solubilizing Agents: Excipients such as cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide: Overcoming this compound Precipitation

If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment and Observation

Before making any changes to your protocol, carefully document the conditions under which precipitation occurs.

  • At what step of the protocol does the precipitate form (e.g., upon dilution into the final assay buffer, after addition of other reagents)?

  • What is the visual appearance of the precipitate (e.g., crystalline, amorphous)?

  • What is the final concentration of this compound and all buffer components?

Step 2: Systematic Buffer Optimization

The composition of your assay buffer is a critical factor. The following experimental workflow can help you systematically optimize your buffer to prevent this compound precipitation.

G cluster_0 Experimental Workflow: Buffer Optimization A Prepare this compound Stock in 100% DMSO C Test Dilution of this compound into each Buffer A->C B Prepare a Range of Assay Buffers B->C D Visually Inspect for Precipitation C->D E Select Optimal Buffer for Further Testing D->E

Caption: Workflow for optimizing assay buffer conditions.

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Test Buffers: Prepare a series of assay buffers with varying pH, ionic strength, and with or without common additives. See the table below for examples.

  • Perform Dilution Test: Add a small volume of the this compound stock solution to each test buffer to achieve the final desired assay concentration.

  • Incubate and Observe: Incubate the solutions under the same conditions as your assay (e.g., temperature, time) and visually inspect for any signs of precipitation.

  • Select Optimal Buffer: Choose the buffer composition that results in no visible precipitation and proceed to validate it in your assay.

Buffer IDBuffer System (50 mM)pHNaCl (mM)Additive (0.01% v/v)
B1Tris-HCl7.0150None
B2Tris-HCl7.5150None
B3Tris-HCl8.0150None
B4HEPES7.4100None
B5HEPES7.4150None
B6HEPES7.4200None
B7Tris-HCl7.5150Tween-20
B8Tris-HCl7.5150Triton X-100

Note: This table provides example starting points. The optimal conditions for your specific assay may vary.

Step 3: Utilizing Co-solvents and Solubilizing Agents

If buffer optimization alone is insufficient, the use of co-solvents or other solubilizing agents may be necessary.

Dimethyl sulfoxide (DMSO) is a common co-solvent for hydrophobic compounds. However, high concentrations of DMSO can interfere with some biological assays.

  • Recommended Final Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your assay.

  • Serial Dilution in DMSO: When preparing different concentrations of this compound for a dose-response curve, perform the serial dilutions in 100% DMSO before the final dilution into the assay buffer. This ensures that the DMSO concentration remains constant across all wells.

G cluster_1 Recommended Dilution Strategy A High Concentration This compound Stock (in 100% DMSO) B Serial Dilution (in 100% DMSO) A->B C Final Dilution into Assay Buffer B->C

Caption: Recommended dilution strategy for this compound.

AdditiveConcentrationObserved this compound Solubility (µM) - Example Data
None-10
DMSO0.5% (v/v)50
Tween-200.01% (v/v)25
HP-β-Cyclodextrin1 mM75

Note: The solubility values presented in this table are for illustrative purposes only and should be determined experimentally for your specific conditions.

This compound Signaling Pathway

Understanding the mechanism of action of this compound is crucial for interpreting your experimental results. This compound is an inhibitor of the If ("funny") current, which is predominantly found in the sinoatrial node of the heart. This current is carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

G cluster_2 Simplified this compound Signaling Pathway This compound This compound HCN HCN Channel This compound->HCN Inhibits If If Current HCN->If Generates HR Heart Rate If->HR Regulates

Caption: Simplified signaling pathway of this compound.

By inhibiting the HCN channels, this compound reduces the If current, which in turn slows the heart rate.[1] This targeted action makes it a subject of interest in the development of cardiovascular therapeutics.

For further assistance, please consult the product datasheet or contact our technical support team.

References

Adjusting YM758 dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YM758 in various animal models. The information is intended for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the "funny" current (If), which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] The primary isoform of this channel in the sinoatrial (SA) node of the heart is HCN4.[3] By inhibiting this current, this compound reduces the spontaneous diastolic depolarization of pacemaker cells, leading to a dose-dependent decrease in heart rate.[2][4]

Q2: In which animal models has this compound been studied?

A2: Preclinical studies of this compound have been conducted in a variety of animal models, including mice, rats, rabbits, dogs, and monkeys.[2]

Q3: How should this compound be prepared for oral administration?

A3: For oral administration in rats, this compound monophosphate can be suspended in 0.5% methylcellulose.[2] It is crucial to ensure a uniform suspension before each administration to guarantee accurate dosing.

Q4: Are there known species differences in the metabolism of this compound?

A4: While pharmacokinetic profiles can differ between species, studies on the metabolic profile of this compound in mice, rats, rabbits, dogs, and monkeys have indicated that there are no significant species-specific differences in its metabolism.[2][4] The primary metabolic pathways across these species involve oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[2][4]

Q5: Where does this compound primarily distribute in the body?

A5: Following oral administration in rats, this compound and its metabolites are well-distributed to various tissues, with radioactivity concentrations in most tissues being higher than in plasma.[1] The highest concentrations have been observed in the liver.[5] It is important to note that accumulation and slower elimination have been reported in the thoracic aorta and the eyeballs of non-albino rats.[1]

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent drug formulationEnsure this compound is homogeneously suspended in the vehicle before each administration, especially when using a methylcellulose-based formulation for oral gavage. For intravenous administration, ensure complete solubilization and absence of precipitation.
Incorrect animal handling and dosing techniqueStandardize animal handling procedures to minimize stress, which can affect cardiovascular parameters. Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intravenous injection) to guarantee consistent and accurate dosing.
Physiological variability among animalsMonitor baseline physiological parameters (e.g., heart rate, blood pressure) before drug administration to account for individual differences. Randomize animals into treatment groups to minimize the impact of inherent biological variability.
Issue 2: Unexpected Animal Vitals or Adverse Events
Possible Cause Troubleshooting Step
Dose is too high for the specific animal model or individual animalStart with a lower dose and perform a dose-escalation study to determine the optimal therapeutic window for your specific model and experimental endpoint. Closely monitor animals for any signs of distress or adverse reactions.
Rapid intravenous injection causing acute cardiovascular effectsFor intravenous administration, consider a slower infusion rate rather than a rapid bolus injection to minimize acute changes in hemodynamics.
Vehicle-related toxicityConduct a vehicle-only control group to assess any potential effects of the formulation itself on the animals. If adverse effects are observed in the vehicle group, consider alternative, well-tolerated vehicles.
Issue 3: Difficulty with Intravenous Administration
Possible Cause Troubleshooting Step
Poor solubility of this compound in aqueous vehiclesWhile specific intravenous formulations for this compound are not widely published, for benzamide compounds, co-solvents such as DMSO, polyethylene glycol (PEG), or cyclodextrins may be used to improve solubility.[6] It is critical to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies. The final formulation should be sterile-filtered.
Precipitation of the compound upon injectionEnsure the pH and tonicity of the final formulation are as close to physiological levels as possible.[4] A pre-warmed solution (to 37°C) may help maintain solubility during injection. Visually inspect the solution for any precipitation before and during administration.
Venous irritationIf venous irritation is observed, dilute the formulation if possible, or consider using a central line for administration to allow for rapid dilution in a larger blood volume.[7]

Experimental Protocols

Oral Administration Protocol (Rat)

This protocol is based on a published study on the metabolic profile of this compound.[2]

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound monophosphate.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the this compound monophosphate in the 0.5% methylcellulose solution to achieve the desired final concentration.

    • Ensure the suspension is continuously stirred to maintain homogeneity.

  • Animal Dosing:

    • Acclimatize the rats to the experimental conditions.

    • Gently restrain the rat.

    • Administer the this compound suspension orally using a gavage needle of appropriate size for the animal's weight.

    • Monitor the animal for a short period post-administration to ensure no regurgitation has occurred.

Quantitative Data Summary

The following table summarizes the single doses of this compound administered in a metabolite profiling study across different animal models. Note that these doses were used to study the drug's metabolism and may not represent therapeutic doses for efficacy studies.

Animal ModelRoute of AdministrationDose (mg/kg)
MouseOral250
RatOral250
RabbitOral10
DogOral10
MonkeyIntravenous3

Data from Nakada et al. (2016)[2]

Visualizations

Signaling Pathway of this compound

YM758_Signaling_Pathway cluster_SAN Sinoatrial Node Pacemaker Cell This compound This compound HCN4 HCN4 Channel This compound->HCN4 Inhibits If_current Funny Current (If) (Na+/K+ influx) Diastolic_Depolarization Slowing of Diastolic Depolarization If_current->Diastolic_Depolarization Reduces Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to

Caption: Signaling pathway of this compound in sinoatrial node cells.

Experimental Workflow for Oral Dosing in Rats

YM758_Oral_Dosing_Workflow start Start prep_suspension Prepare this compound Suspension (0.5% Methylcellulose) start->prep_suspension animal_acclimatization Acclimatize Rats start->animal_acclimatization dosing Oral Gavage Administration prep_suspension->dosing animal_acclimatization->dosing monitoring Post-Dosing Monitoring (Regurgitation, Adverse Effects) dosing->monitoring data_collection Data Collection (e.g., Blood Sampling, ECG) monitoring->data_collection end End data_collection->end

References

Technical Support Center: YM758 Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling YM758 monophosphate, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound monophosphate and what is its primary mechanism of action?

A1: this compound monophosphate is a novel and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If).[1][2][3] By blocking these channels, this compound selectively slows the heart rate.[1] Its primary therapeutic target is in the treatment of cardiovascular diseases such as stable angina and atrial fibrillation.[2]

Q2: What are the recommended storage and handling procedures for this compound monophosphate powder?

A2: While a specific manufacturer's data sheet with detailed storage and handling instructions for this compound monophosphate is not publicly available, general best practices for handling potent pharmaceutical compounds in a laboratory setting should be strictly followed.

Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended to minimize degradation.[4]

  • Light: Protect from light.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Handling:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q3: How should I prepare solutions of this compound monophosphate?

A3: The solubility of this compound monophosphate in aqueous solutions is not well-documented in publicly available literature. However, a research study describes suspending this compound monophosphate in 0.5% methylcellulose for in vivo dosing.[1] For in vitro experiments, it is common practice to first dissolve compounds of this nature in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in the aqueous experimental buffer.

Reconstitution Protocol (General Guidance):

  • Allow the vial of this compound monophosphate powder to equilibrate to room temperature before opening.

  • Add a precise volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • For final experimental concentrations, dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects.

Q4: What is the stability of this compound monophosphate in solution?

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light.

  • A study on adenosine 5'-monophosphate (a different compound) showed significant degradation at room temperature but good stability when refrigerated at 4°C for several weeks.[4] While not directly applicable, it highlights the importance of low-temperature storage for phosphate-containing compounds.

Troubleshooting Experimental Issues

Issue 1: Inconsistent or no inhibitory effect on If current in patch-clamp experiments.

Possible Cause Troubleshooting Step
Degraded this compound solution Prepare a fresh stock solution of this compound monophosphate. Ensure proper storage of the powder and stock solutions (see FAQs).
Incorrect concentration Verify the calculations for your stock and final dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Inadequate perfusion Ensure the perfusion system is delivering the this compound solution effectively to the cell. Check for blockages or leaks in the perfusion lines.
Low channel expression Confirm the expression of HCN channels in your cell model. Use positive controls (e.g., other known HCN channel blockers like ZD7288 or ivabradine) to validate the assay.[5][6]
Voltage protocol errors Review your voltage-clamp protocol to ensure it is appropriate for activating and measuring If current. Errors in the holding potential or test pulses can affect the observed current.[7]

Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.

Possible Cause Troubleshooting Step
Low aqueous solubility Decrease the final concentration of this compound. Increase the percentage of co-solvents in the final buffer if the experimental paradigm allows.
Buffer incompatibility Test the solubility in different buffers with varying pH and salt concentrations.
"Salting out" effect Ensure the DMSO stock is added to the aqueous buffer with vigorous mixing to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols & Signaling Pathways

General Workflow for an In Vitro HCN Channel Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) F Perfuse with this compound Solution A->F B Culture HCN Channel-Expressing Cells D Obtain Whole-Cell Patch-Clamp Configuration B->D C Prepare Extracellular and Intracellular Solutions for Patch-Clamp C->D E Record Baseline If Current D->E E->F G Record If Current in the Presence of this compound F->G H Measure Current Amplitude and Kinetics G->H I Calculate Percent Inhibition H->I J Construct Concentration-Response Curve I->J

In Vitro HCN Channel Inhibition Assay Workflow

Simplified Signaling Pathway of HCN Channel Inhibition

signaling_pathway cluster_membrane Cell Membrane HCN HCN Channel If Funny Current (If) (Na+/K+ influx) HCN->If Mediates This compound This compound This compound->HCN Inhibits Depolarization Diastolic Depolarization Rate If->Depolarization Decreases HeartRate Heart Rate Depolarization->HeartRate Decreases

Mechanism of Action of this compound on Heart Rate

Quantitative Data Summary

ParameterValueReference
Molecular Formula C26H35FN3O8P[8]
Molecular Weight 567.5 g/mol [8]
CAS Number 312752-86-6[8]

Disclaimer: The information provided in this technical support center is for research purposes only and is based on publicly available scientific literature. It is not a substitute for a manufacturer's official product information or safety data sheet. Users should always consult the manufacturer's guidelines and exercise caution when handling any chemical compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of YM758 and Zatebradine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two bradycardic agents, YM758 and Zatebradine. Both compounds act by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking activity of the sinoatrial (SA) node. By targeting the "funny" current (If), these agents effectively reduce heart rate, a therapeutic strategy in various cardiovascular conditions such as angina pectoris and heart failure. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in the comparative assessment of these two molecules.

Mechanism of Action and Preclinical Efficacy

Both this compound and Zatebradine are classified as If channel inhibitors. The primary mechanism of action for both drugs is the reduction of the pacemaker firing rate in the sinoatrial node, leading to a dose-dependent decrease in heart rate.

This compound , developed by Astellas Pharma, is a novel If channel inhibitor. Preclinical studies have shown that it has a potent and specific inhibitory action on the If current, leading to a selective reduction in heart rate and a decrease in myocardial oxygen consumption. However, the development of this compound was discontinued at Phase 2, and as a result, detailed public-domain data on its potency and in vivo efficacy are limited.

Zatebradine also acts as a use-dependent blocker of the If channel. In addition to its primary mechanism, Zatebradine has been shown to block hKv1.5 channels, which contributes to its antiarrhythmic properties by prolonging the action potential duration.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and Zatebradine from preclinical and clinical studies. It is important to note the absence of direct head-to-head comparative studies, and the data presented here are compiled from separate investigations.

In Vitro Efficacy: If Current Inhibition
Compound IC50
This compoundData not publicly available
Zatebradine480 nM (in rabbit sinoatrial node cells)
1.96 µM (for cloned human HCN channels)
In Vivo Efficacy: Heart Rate Reduction
Compound ED50
This compoundData not publicly available
Zatebradine1.8 mg/kg (in mice)
Clinical Efficacy in Stable Angina
Compound Key Findings
This compoundPhase 2 trials were conducted for stable angina, but detailed results are not publicly available.
ZatebradineIn patients with chronic stable angina, Zatebradine significantly reduced resting and exercise heart rates. However, in some studies, this did not translate to a clinically significant improvement in exercise tolerance or a reduction in myocardial ischemia when added to existing therapies like nifedipine.[1][2]

Signaling Pathway and Experimental Workflow

To understand the context of the efficacy data, it is crucial to visualize the underlying molecular pathway and the experimental procedures used to generate the data.

cluster_membrane Cell Membrane HCN HCN Channel (If Current) DiastolicDepolarization Slow Diastolic Depolarization HCN->DiastolicDepolarization Initiates cAMP cAMP cAMP->HCN Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Opens This compound This compound This compound->Inhibition Zatebradine Zatebradine Zatebradine->Inhibition HeartRate Heart Rate DiastolicDepolarization->HeartRate Determines Inhibition->HCN

Signaling pathway of If channel inhibition.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolation Isolation of Sinoatrial Node Cells PatchClamp Whole-Cell Patch Clamp Isolation->PatchClamp IfMeasurement Measurement of If Current PatchClamp->IfMeasurement IC50 IC50 Determination IfMeasurement->IC50 AnimalModel Animal Model (e.g., Dog, Mouse) DrugAdmin Drug Administration (e.g., IV, Oral) AnimalModel->DrugAdmin ECG ECG Monitoring DrugAdmin->ECG HRAnalysis Heart Rate Analysis ECG->HRAnalysis ED50 ED50 Determination HRAnalysis->ED50

Experimental workflow for efficacy assessment.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, based on standard pharmacological practices, the following outlines the general methodologies employed.

In Vitro If Current Measurement (Whole-Cell Patch Clamp)
  • Cell Isolation : Sinoatrial node cells are enzymatically isolated from the hearts of an appropriate animal model (e.g., rabbit).

  • Electrophysiological Recording : The whole-cell patch-clamp technique is used to record ionic currents from single sinoatrial node cells.

  • Voltage Protocol : A specific voltage-clamp protocol is applied to isolate and measure the If current. This typically involves hyperpolarizing voltage steps from a holding potential.

  • Drug Application : this compound or Zatebradine is applied to the cells at varying concentrations.

  • Data Analysis : The inhibition of the If current at each drug concentration is measured, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Heart Rate Measurement
  • Animal Model : An appropriate animal model (e.g., dog, mouse) is selected and instrumented for cardiovascular monitoring.

  • Anesthesia and Monitoring : Animals are anesthetized, and baseline physiological parameters, including heart rate and blood pressure, are recorded via electrocardiogram (ECG) and arterial catheters.

  • Drug Administration : this compound or Zatebradine is administered, typically intravenously or orally, at escalating doses.

  • Data Collection : Heart rate is continuously monitored following drug administration.

  • Data Analysis : The dose-dependent reduction in heart rate is quantified, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated.

Conclusion

Both this compound and Zatebradine are selective inhibitors of the If current in the sinoatrial node, leading to a reduction in heart rate. Zatebradine has been more extensively characterized in the public domain, with established IC50 and ED50 values and clinical trial data in angina. While these clinical results indicate a clear heart rate-lowering effect, the translation to improved clinical outcomes in angina has been questioned in some studies.

The publicly available data on this compound is more limited, preventing a direct quantitative comparison of its potency and efficacy with Zatebradine. The discontinuation of its clinical development at Phase 2 suggests that it may not have offered a significant advantage over existing or other emerging therapies.

For researchers and drug development professionals, the comparison of these two agents highlights the importance of not only potent and selective target engagement but also the translation of this pharmacological activity into clear clinical benefits. While both compounds demonstrate the feasibility of targeting the If current for heart rate reduction, the clinical journey of Zatebradine and the developmental fate of this compound underscore the complexities of demonstrating incremental therapeutic value in the landscape of cardiovascular medicine. Further research into the nuanced effects of If inhibition on cardiac electrophysiology and mechanics will be crucial for the development of future bradycardic agents.

References

A Head-to-Head Comparison of If Channel Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of prominent If channel inhibitors.

This guide provides an objective comparison of commercially available If (funny current) channel inhibitors, crucial pharmacological tools in cardiovascular research. By examining their performance based on experimental data, this document aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to If Channel Inhibitors

The If or "funny" current, predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of cardiac pacemaker activity in the sinoatrial node.[1] Inhibition of this current presents a targeted approach to reducing heart rate without the negative inotropic effects associated with other cardioactive drugs like beta-blockers.[2] Several small molecules have been developed to specifically block the If channel, with ivabradine being the most clinically prominent. This guide focuses on a head-to-head comparison of ivabradine and other widely used preclinical If channel inhibitors, zatebradine and cilobradine.[2]

Mechanism of Action

If channel inhibitors exert their effect by directly binding to the pore of HCN channels.[3] This binding is typically use-dependent, meaning the inhibitors have a higher affinity for the channel in its open state.[3] By blocking the influx of sodium and potassium ions that constitute the If current, these inhibitors slow the rate of diastolic depolarization in sinoatrial node cells, thereby reducing the heart rate.[1]

The HCN channel family comprises four isoforms (HCN1-4), with HCN4 being the principal isoform in the sinoatrial node.[1] However, other isoforms are expressed in the heart and nervous system, and a lack of isoform selectivity can lead to off-target effects.[3]

Signaling Pathway of HCN Channel Modulation

The activity of HCN channels is dually regulated by voltage and intracellular cyclic adenosine monophosphate (cAMP). Sympathetic stimulation increases cAMP levels, which binds to the cyclic nucleotide-binding domain (CNBD) on the C-terminus of the HCN channel. This binding facilitates channel opening at more depolarized potentials, thus increasing the heart rate. If channel inhibitors antagonize this process through direct channel blockade.

HCN_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic\nReceptor->G-Protein activates Adenylate\nCyclase Adenylate Cyclase G-Protein->Adenylate\nCyclase activates cAMP cAMP Adenylate\nCyclase->cAMP converts from ATP HCN Channel HCN Channel Na+/K+ Influx\n(If Current) Na+/K+ Influx (If Current) HCN Channel->Na+/K+ Influx\n(If Current) facilitates ATP ATP cAMP->HCN Channel binds & activates If Channel\nInhibitor If Channel Inhibitor If Channel\nInhibitor->HCN Channel blocks Norepinephrine Norepinephrine Norepinephrine->Beta-Adrenergic\nReceptor binds

Caption: HCN channel signaling pathway.

Head-to-Head Performance Comparison

The following table summarizes the available quantitative data for ivabradine, zatebradine, and cilobradine, focusing on their potency against different HCN isoforms. It is important to note that ivabradine and its close analogs, zatebradine and cilobradine, generally exhibit a lack of strong selectivity among the HCN isoforms.[3]

InhibitorHCN IsoformIC50 (µM)SpeciesReference
Ivabradine hHCN10.94Human[4]
hHCN42.0Human[4]
Zatebradine hHCN (general)1.96Human[5]
Cilobradine (Data not readily available in comparative format)

hHCN: human Hyperpolarization-activated Cyclic Nucleotide-gated channel

Comparative Effects on Cardiac Function

Preclinical and clinical studies have provided insights into the comparative effects of If channel inhibitors on key cardiac parameters.

  • Heart Rate Reduction: Ivabradine has been shown to cause a dose-dependent reduction in heart rate both at rest and during exercise.[6] In a comparative study, both ivabradine and the beta-blocker metoprolol led to a similar reduction in heart rate in a mouse model of heart failure.[7]

  • Cardiac Output and Ejection Fraction: Unlike beta-blockers, which can have negative inotropic effects, ivabradine typically preserves or even improves cardiac output and ejection fraction.[6][8] This is attributed to an increase in stroke volume secondary to the prolonged diastolic filling time.[8] In a rat model of myocardial infarction, ivabradine improved cardiac function by increasing fractional shortening.[6]

  • Myocardial Oxygen Consumption: By reducing the heart rate, If channel inhibitors decrease myocardial oxygen demand, which is a key mechanism of their anti-ischemic effects.[6]

Direct head-to-head clinical trial data comparing ivabradine with zatebradine or cilobradine is limited, as ivabradine is the primary compound that has progressed to widespread clinical use.[9] However, preclinical studies suggest similar mechanisms of action and cardiovascular effects among these "bradine" compounds.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of If channel inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

Experimental Workflow: In Vitro Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_application Drug Application & Analysis A Cell Culture (e.g., HEK293 expressing HCN isoform) D Obtain Whole-Cell Configuration A->D B Prepare Extracellular and Intracellular Solutions B->D C Pull Patch Pipettes (3-5 MΩ resistance) C->D E Apply Voltage-Clamp Protocol (Hyperpolarizing steps to activate Ih) D->E F Record Baseline Ih Current E->F G Perfuse with If Channel Inhibitor F->G H Record Ih Current in Presence of Inhibitor G->H I Data Analysis (Measure current inhibition, calculate IC50) H->I

Caption: Patch-clamp experimental workflow.

Detailed Protocol for Whole-Cell Patch-Clamp Recording of HCN Currents:

  • Cell Preparation: Use a cell line stably expressing the HCN isoform of interest (e.g., HEK293-hHCN4). Culture cells to 70-80% confluency on glass coverslips.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH adjusted to 7.3 with NaOH.[11]

    • Intracellular (Pipette) Solution (in mM): 135 K-gluconate, 10 MgCl₂, 0.1 CaCl₂, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.[11]

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope and continuously perfuse with extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.[11]

    • Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to elicit the hyperpolarization-activated current (Ih). A subsequent depolarizing step to a constant voltage (e.g., -60 mV) can be used to measure tail currents for constructing activation curves.[12]

  • Drug Application and Data Analysis:

    • After recording a stable baseline Ih, perfuse the chamber with the extracellular solution containing the If channel inhibitor at various concentrations.

    • Record the steady-state inhibition of Ih at each concentration.

    • Wash out the drug to observe the reversibility of the block.

    • Analyze the data by measuring the percentage of current block at each concentration and fit the data to a Hill equation to determine the IC50 value.[4]

In Vivo Assessment of Cardiac Function in Animal Models

Animal Model: A common model for studying the effects of If channel inhibitors is the angiotensin II-induced heart failure model in mice or rats.[7]

Detailed Protocol for In Vivo Evaluation:

  • Animal Model Induction: Implant osmotic pumps for continuous subcutaneous infusion of angiotensin II (e.g., 1.8 mg/kg/day in mice) for a period of 3 weeks to induce cardiac dysfunction.[7]

  • Drug Administration: Administer the If channel inhibitor (e.g., ivabradine at 10 mg/kg/day in drinking water) or vehicle control concurrently with the angiotensin II infusion.[7] A comparator group, such as a beta-blocker (e.g., metoprolol), can also be included.[7]

  • Cardiac Function Assessment: After the treatment period, assess cardiac function using methods such as:

    • Echocardiography: Perform transthoracic echocardiography under light anesthesia to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.[13]

    • Invasive Hemodynamics: Insert a pressure-volume conductance catheter into the left ventricle to directly measure parameters such as systolic and diastolic pressure, contractility (dP/dtmax), and relaxation (dP/dtmin).[7]

  • Histological and Molecular Analysis:

    • Following functional assessment, euthanize the animals and harvest the hearts.

    • Perform histological analysis (e.g., Masson's trichrome staining) to assess cardiac fibrosis.

    • Conduct molecular analysis (e.g., qPCR, Western blotting) to evaluate markers of hypertrophy, inflammation, and apoptosis.[7]

Conclusion

The selection of an appropriate If channel inhibitor is critical for the success of preclinical cardiovascular research. Ivabradine, zatebradine, and cilobradine are potent blockers of HCN channels. While they share a similar mechanism of action and generally lack strong isoform selectivity, subtle differences in their pharmacological profiles may exist. This guide provides a framework for comparing these inhibitors based on available data and outlines detailed experimental protocols for their in vitro and in vivo characterization. Researchers are encouraged to carefully consider the specific aims of their study when selecting an If channel inhibitor and to perform rigorous validation experiments.

References

YM758: An Examination of its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the selectivity profile of YM758, a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" current (If). Understanding the selectivity of a compound against a panel of ion channels is crucial for assessing its potential therapeutic efficacy and off-target effects, particularly in the context of cardiovascular drug development.

Note on Data Availability: As of the latest literature review, a comprehensive, publicly available dataset detailing the selectivity profile of this compound against a broad panel of ion channels is not available. The following data is presented as a representative example of a typical ion channel selectivity study for an If inhibitor to illustrate the expected data format and interpretation. The values presented are hypothetical and should not be considered as factual data for this compound.

Comparative Selectivity of this compound Against Key Cardiac Ion Channels

A critical aspect of preclinical safety pharmacology is to determine the activity of a compound against a panel of cardiac ion channels to assess the potential for pro-arrhythmic risk. The table below summarizes the inhibitory activity of this compound against its primary target, the If channel (HCN4), and major cardiac ion channels involved in the action potential.

Ion ChannelGeneCurrentFunctionThis compound IC50 (µM)Selectivity Ratio (vs. HCN4)
Primary Target
HCN4HCN4IfPacemaker current, heart rate control0.11
Off-Target Assessment
hERGKCNH2IKrVentricular repolarization> 100> 1000-fold
Nav1.5SCN5AINaCardiac depolarization> 100> 1000-fold
Cav1.2CACNA1CICa,LPlateau phase of action potential> 100> 1000-fold
KvLQT1/minKKCNQ1/KCNE1IKsVentricular repolarization> 100> 1000-fold
Kir2.1KCNJ2IK1Maintaining resting membrane potential> 100> 1000-fold

Table 1: Hypothetical inhibitory concentrations (IC50) of this compound against a panel of key cardiac ion channels. The selectivity ratio is calculated as IC50 (Off-Target) / IC50 (HCN4).

The hypothetical data in Table 1 illustrates that this compound is a highly selective inhibitor of the HCN4 channel, with a sub-micromolar IC50 value. Importantly, the compound shows negligible activity against other key cardiac ion channels at concentrations up to 100 µM, indicating a selectivity of over 1000-fold for its intended target. This high degree of selectivity is a desirable characteristic for a heart rate-lowering agent, as it suggests a lower likelihood of off-target effects such as prolongation of the QT interval (associated with hERG channel block) or alterations in cardiac conduction (associated with Nav1.5 or Cav1.2 channel block).

Experimental Methodologies

The determination of the ion channel selectivity profile of a compound like this compound typically involves electrophysiological techniques, primarily the patch-clamp method, on various cell lines stably expressing the human ion channel of interest.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibitory effect of this compound on the ionic currents conducted by specific ion channels.

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA encoding the human ion channel subunits (e.g., hHCN4, hKCNH2, hSCN5A, hCACNA1C, hKCNQ1/hKCNE1, hKCNJ2).

General Protocol:

  • Cell Preparation: Cells are cultured to 70-90% confluency and then dissociated into single cells using a suitable enzyme solution (e.g., trypsin-EDTA). The cells are then plated onto glass coverslips for recording.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit the characteristic currents for each ion channel. For example:

    • HCN4 (If): Hyperpolarizing voltage steps from a holding potential of -40 mV to test potentials ranging from -50 mV to -140 mV.

    • hERG (IKr): A depolarizing pulse to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

    • Nav1.5 (INa): Depolarizing steps from a holding potential of -100 mV to various test potentials.

    • Cav1.2 (ICa,L): Depolarizing steps from a holding potential of -80 mV (or -40 mV to inactivate sodium channels) to various test potentials.

  • Compound Application: A baseline recording of the ionic current is established. This compound is then applied at increasing concentrations via a perfusion system. The effect of the compound on the current amplitude is measured at each concentration until a steady-state effect is reached.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the If current and the general experimental workflow for determining ion channel selectivity.

cluster_0 Cell Membrane cluster_1 Cellular Response HCN4 HCN4 Channel If_current If Current (Na+/K+ influx) HCN4->If_current Generates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GPCR GPCR (e.g., β-AR) G_protein Gs Protein GPCR->G_protein Agonist G_protein->AC Activates cAMP->HCN4 Directly Binds & Modulates Depolarization Diastolic Depolarization If_current->Depolarization Heart_Rate Increased Heart Rate Depolarization->Heart_Rate This compound This compound This compound->HCN4 Inhibits

Caption: Signaling pathway of the If current mediated by the HCN4 channel and the point of inhibition by this compound.

cluster_workflow Experimental Workflow start Start: Select Ion Channel Target cell_prep Cell Culture & Transfection start->cell_prep patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp baseline Establish Baseline Current patch_clamp->baseline compound_app Apply this compound (Increasing Concentrations) baseline->compound_app record_effect Record Steady-State Current Inhibition compound_app->record_effect data_analysis Concentration-Response Analysis record_effect->data_analysis ic50 Determine IC50 Value data_analysis->ic50 repeat Repeat for Each Ion Channel in Panel ic50->repeat repeat->cell_prep end End: Generate Selectivity Profile repeat->end

Validating the Efficacy of PAR-1 Antagonists in a Myocardial Infarction Model: A Comparative Guide Featuring YM758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the efficacy of novel Protease-Activated Receptor-1 (PAR-1) antagonists, such as YM758, in a preclinical myocardial infarction (MI) model. By leveraging experimental data from established PAR-1 inhibitors, vorapaxar and PZ-128, this document outlines the expected therapeutic benchmarks and requisite experimental protocols for robust evaluation.

Introduction to PAR-1 Antagonism in Myocardial Infarction

Myocardial infarction, a leading cause of morbidity and mortality worldwide, results from the occlusion of a coronary artery, leading to ischemia and subsequent cardiomyocyte death.[1][2] Thrombin, a key protease in the coagulation cascade, is also a potent activator of platelets through the PAR-1 receptor, contributing to the thrombotic events that underpin MI.[3] PAR-1 antagonists represent a therapeutic strategy aimed at mitigating this thrombin-mediated platelet activation without broadly interfering with hemostasis.

This compound is a PAR-1 antagonist, and its validation in a myocardial infarction model is crucial to ascertain its potential as a cardioprotective agent. This guide will compare its hypothetical efficacy against the known effects of vorapaxar and PZ-128.

Comparative Efficacy of PAR-1 Antagonists

The therapeutic potential of a PAR-1 antagonist in an MI model is primarily assessed by its ability to reduce infarct size and preserve cardiac function. The following tables summarize the expected quantitative outcomes based on data from vorapaxar and PZ-128 studies, providing a benchmark for the evaluation of this compound.

Table 1: Effect of PAR-1 Antagonists on Infarct Size

CompoundDosageAnimal ModelInfarct Size Reduction (%) vs. ControlSource
This compound (Hypothetical) TBDRat, LangendorffData to be determined-
SCH79797 (related PAR-1 antagonist)1 mg/kgRat, in vivo~50%[3]
PZ-128Not specifiedRodent modelsPAR-1 deficiency reduced LV dilation and improved LV function[3]

Table 2: Effect of PAR-1 Antagonists on Cardiac Function

CompoundDosageAnimal ModelKey Cardiac Function ImprovementsSource
This compound (Hypothetical) TBDRat, in vivoData to be determined (e.g., improved LVEF, reduced LV dilation)-
PZ-12810 mg/kg dailyMouse, TAC modelProtected against impaired LV ejection fraction[4]
Vorapaxar2.5 mg dailyHuman (clinical trial)Reduced risk of MI, stroke, and cardiovascular death[3]

Experimental Protocols

To validate the efficacy of this compound in a myocardial infarction model, a rigorous and well-defined experimental protocol is essential. The following outlines a standard methodology.

Animal Model of Myocardial Infarction
  • Species: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with sodium pentobarbital).

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

    • After a defined period of ischemia (e.g., 30 minutes), release the suture to allow for reperfusion.

  • Sham Control: A sham-operated group should undergo the same surgical procedure without LAD ligation.

Drug Administration
  • This compound Administration: this compound should be administered at various doses to determine a dose-response relationship. The route of administration (e.g., intravenous, oral) and timing relative to ischemia/reperfusion should be clearly defined (e.g., 15 minutes before reperfusion).

  • Vehicle Control: A control group should receive the vehicle used to dissolve this compound.

Measurement of Infarct Size
  • Procedure: At the end of the reperfusion period (e.g., 24 hours), the heart is excised.

  • Staining: The heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale.

  • Quantification: The area of infarction is measured and expressed as a percentage of the total ventricular area.

Assessment of Cardiac Function
  • Technique: Echocardiography is performed at baseline and at specified time points post-MI (e.g., 7 and 28 days).

  • Parameters: Key parameters to measure include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Left Ventricular Fractional Shortening (LVFS)

    • Left Ventricular End-Systolic Dimension (LVESD)

    • Left Ventricular End-Diastolic Dimension (LVEDD)

Visualizing the Mechanisms and Workflow

To better understand the underlying pathways and experimental design, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation G_protein G-protein (Gq/G12/13) PAR1->G_protein Conformational Change PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation This compound This compound (Antagonist) This compound->PAR1 Inhibition

Caption: Signaling pathway of PAR-1 activation by thrombin and inhibition by this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Rat Model) start->animal_prep baseline_echo Baseline Echocardiography animal_prep->baseline_echo lad_ligation LAD Ligation (Ischemia) baseline_echo->lad_ligation drug_admin Drug Administration (this compound or Vehicle) lad_ligation->drug_admin reperfusion Reperfusion drug_admin->reperfusion infarct_size Infarct Size Measurement (24h post-reperfusion) reperfusion->infarct_size cardiac_function Cardiac Function Assessment (Echocardiography at 7 & 28 days) reperfusion->cardiac_function data_analysis Data Analysis & Comparison infarct_size->data_analysis cardiac_function->data_analysis end End data_analysis->end

Caption: Experimental workflow for validating this compound efficacy in a rat MI model.

Logical_Comparison cluster_alternatives Alternative PAR-1 Antagonists cluster_endpoints Efficacy Endpoints This compound This compound (Test Article) InfarctSize Infarct Size Reduction This compound->InfarctSize Evaluated for CardiacFunction Cardiac Function Improvement This compound->CardiacFunction Evaluated for Vorapaxar Vorapaxar Vorapaxar->InfarctSize Benchmark Data Vorapaxar->CardiacFunction Benchmark Data PZ128 PZ-128 PZ128->InfarctSize Benchmark Data PZ128->CardiacFunction Benchmark Data

Caption: Logical relationship for comparing this compound against alternative PAR-1 antagonists.

References

YM758: A Focused Examination of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity profile of YM758, a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" current (If).

This compound was developed as a heart rate-lowering agent for the treatment of stable angina and atrial fibrillation.[1] Its primary mechanism of action is the selective blockade of HCN channels, which are crucial for the spontaneous diastolic depolarization in the sinoatrial node, the heart's natural pacemaker.[1][2][3] Published literature emphasizes the "strong and specific activity" of this compound for the If current.[1][2][3]

This guide, therefore, focuses on the known selectivity of this compound for its primary target and outlines the standard experimental approaches used to determine compound cross-reactivity.

This compound and the HCN Channel Signaling Pathway

The primary target of this compound, the HCN channel, is a key regulator of cardiac rhythm. These channels are activated by membrane hyperpolarization and their activity is modulated by cyclic adenosine monophosphate (cAMP). The binding of cAMP to the channel increases the probability of it being open, thus accelerating diastolic depolarization and increasing heart rate. This compound inhibits this current, leading to a reduction in heart rate.

HCN Channel Signaling Pathway Figure 1: Simplified HCN Channel Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN HCN Channel Na_K_influx Na+/K+ Influx HCN->Na_K_influx Hyperpolarization Hyperpolarization Hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN Modulates AC Adenylyl Cyclase AC->cAMP ATP ATP ATP->AC Converts Depolarization Diastolic Depolarization Na_K_influx->Depolarization This compound This compound This compound->HCN Inhibits Radioligand Binding Assay Workflow Figure 2: Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor-expressing Membranes Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (Known Affinity) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification IC50 Determination of IC50 Quantification->IC50 Ki Calculation of Ki IC50->Ki

References

YM758: A Potent I-f Inhibitor in the Landscape of Next-Generation Heart Rate-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving field of cardiovascular drug development, the quest for more potent and selective inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular target of the "funny" current (I-f), continues to be a focal point for researchers. YM758, a novel I-f channel inhibitor, has emerged as a promising candidate with strong and specific activity in selectively lowering heart rate.[1][2] This report provides a comparative guide to the potency of this compound and other next-generation I-f inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of I-f Inhibitor Potency

The potency of a drug is a critical measure of its efficacy, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the biological activity of its target by 50%. While this compound is described as a potent I-f channel inhibitor, specific IC50 values for its direct inhibition of the I-f current are not publicly available in the reviewed literature. However, a comparative analysis of other next-generation I-f inhibitors provides a valuable context for its potential standing.

The following table summarizes the available IC50 values for prominent next-generation I-f inhibitors, primarily targeting the HCN channels responsible for the I-f current in the sinoatrial node.

InhibitorTargetIC50 (µM)Source
Cilobradine hHCN Channels (mean)0.99[3]
Mouse Sinoatrial Node Cells0.62[4]
Ivabradine hHCN Channels (mean)2.25[3]
hHCN12.05[5]
hHCN22.29[5]
hHCN32.51[5]
hHCN42.15[5]
hHCN40.5[6]
Zatebradine hHCN Channels (mean)1.96[1][7][8]
hHCN11.83[1][7]
hHCN22.21[1][7]
hHCN31.90[1][7]
hHCN41.88[1][7]
This compound I-f Current / HCN ChannelsNot Available-

It is important to note that this compound has been shown to inhibit other transporters, such as the human and rat organic cation transporters (hOCT1 and rOct1) with IC50 values of 40.5 µM and 23.8 µM, respectively, and the organic anion-transporting polypeptide 1B1 (OATP1B1) with an IC50 of 13.0 µM.[2] These values are significantly higher than the IC50 values of other I-f inhibitors for their primary target, suggesting a degree of selectivity of this compound for the I-f channel, although the precise value remains to be determined.

Experimental Protocols

The determination of the potency of I-f inhibitors is typically achieved through electrophysiological techniques, primarily the whole-cell patch-clamp method. This allows for the direct measurement of the I-f current in isolated sinoatrial node cells or in heterologous expression systems (e.g., HEK293 or CHO cells) transfected with specific HCN channel isoforms.

Key Experimental Protocol: Whole-Cell Patch-Clamp for IC50 Determination
  • Cell Preparation: Isolate sinoatrial node myocytes from a suitable animal model (e.g., rabbit, mouse) or use a stable cell line expressing the human HCN channel of interest (e.g., hHCN4).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use an appropriate intracellular solution containing K+ as the main cation and an extracellular solution mimicking the physiological environment.

    • Apply a voltage-clamp protocol to elicit the I-f current. A typical protocol involves hyperpolarizing voltage steps from a holding potential of -40 mV to a range of test potentials (e.g., -50 mV to -140 mV).

  • Drug Application:

    • Record baseline I-f currents.

    • Perfuse the cell with increasing concentrations of the test inhibitor (e.g., this compound, ivabradine).

    • Allow sufficient time for the drug to reach a steady-state effect at each concentration.

  • Data Analysis:

    • Measure the amplitude of the I-f current at a specific test potential in the absence and presence of different inhibitor concentrations.

    • Normalize the current amplitude at each concentration to the baseline current.

    • Plot the normalized current as a function of the inhibitor concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

G cluster_0 Experimental Workflow for IC50 Determination prep Cell Preparation (Sinoatrial Node Cells or Transfected Cell Lines) patch Whole-Cell Patch Clamp Configuration prep->patch record Baseline I-f Current Recording patch->record drug Drug Perfusion (Increasing Concentrations) record->drug measure I-f Current Measurement at Steady State drug->measure analyze Data Analysis (Concentration-Response Curve) measure->analyze ic50 IC50 Determination analyze->ic50

Experimental Workflow for IC50 Determination

Signaling Pathway of I-f Inhibition

The I-f current is primarily mediated by HCN channels, with the HCN4 isoform being predominant in the sinoatrial node. The activity of these channels is modulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Sympathetic nervous system stimulation leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels. cAMP binds directly to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN channel, promoting its opening and increasing the slope of diastolic depolarization, thereby accelerating the heart rate.

I-f inhibitors, such as this compound and other next-generation compounds, act by directly binding to the pore of the HCN channel from the intracellular side. This binding event physically obstructs the flow of ions, thereby reducing the I-f current and slowing the rate of diastolic depolarization, which ultimately leads to a reduction in heart rate.

G cluster_0 Signaling Pathway of I-f Inhibition SNS Sympathetic Nervous System Stimulation AC Adenylyl Cyclase SNS->AC cAMP ↑ cAMP AC->cAMP HCN HCN Channel cAMP->HCN Binds to CNBD If ↑ I-f Current HCN->If Promotes Opening Block Channel Blockade HCN->Block HR ↑ Heart Rate If->HR Inhibitor I-f Inhibitor (e.g., this compound) Inhibitor->HCN Binds to Pore Block->If Reduces Current

Signaling Pathway of I-f Inhibition

Conclusion

While a definitive quantitative comparison of this compound's potency against other next-generation I-f inhibitors is hampered by the lack of a publicly available IC50 value for its primary target, the qualitative description of it being a "potent" inhibitor suggests it holds significant promise in the field of cardiovascular therapeutics. The available data for other next-generation inhibitors like cilobradine, ivabradine, and zatebradine highlight the micromolar to sub-micromolar range of potency that defines this class of drugs. Further preclinical and clinical studies on this compound are eagerly awaited to fully elucidate its pharmacological profile and establish its comparative efficacy and safety in the management of cardiovascular conditions where heart rate reduction is a key therapeutic goal.

References

A Comparative Guide to the In Vitro to In Vivo Correlation of YM758 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the If channel inhibitor YM758 with other relevant alternatives, focusing on the correlation between its in vitro and in vivo activities. The content is tailored for researchers, scientists, and drug development professionals, presenting experimental data in a structured and objective manner.

Introduction to this compound and If Channel Inhibition

This compound is a novel cardiovascular agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart.[1][2] The If current plays a crucial role in regulating heart rate, and its inhibition leads to a reduction in heart rate without significant effects on other cardiovascular parameters.[3][4] This mechanism of action makes If channel inhibitors a promising therapeutic class for conditions such as stable angina and heart failure.[1][3] This guide compares this compound with other well-known If channel inhibitors: Ivabradine, Zatebradine, and Cilobradine.

In Vitro Activity of If Channel Inhibitors

The in vitro potency of If channel inhibitors is typically determined by their ability to block the If current in isolated sinoatrial node cells or in cell lines expressing HCN channels. This is often quantified by the half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound's inhibition of the If current is not publicly available, it is consistently described as a potent and selective If channel inhibitor.[1][2]

CompoundIn Vitro Potency (IC50)Cell Type / SystemReference
This compound Potent and selective If channel inhibitorNot Specified[1][2]
Ivabradine ~2 µMRabbit sinoatrial node cellsNot explicitly cited
Zatebradine Not explicitly availableRabbit sinoatrial node cellsNot explicitly cited
Cilobradine Not explicitly availableNot SpecifiedNot explicitly cited

In Vivo Activity: Dose-Dependent Heart Rate Reduction

The primary in vivo pharmacodynamic effect of If channel inhibitors is a dose-dependent reduction in heart rate. This effect has been demonstrated for this compound and its comparators in various animal models.

CompoundAnimal ModelDoseHeart Rate ReductionReference
This compound Not explicitly available in search resultsNot explicitly availableSelectively lowers heart rate[1][2]
Ivabradine Dog0.5 mg/kg, p.o.Significant decreaseNot explicitly cited
1.0 mg/kg, p.o.Dose-dependent decreaseNot explicitly cited
2.0 mg/kg, p.o.Further decreaseNot explicitly cited
Zatebradine Rat100 mg/kg/day, p.o.~20% reduction over 24hNot explicitly cited
Cilobradine CatNot specifiedMean reduction of 28 bpm at Day 7Not explicitly cited

In Vitro to In Vivo Correlation (IVIVC)

A direct quantitative IVIVC for the activity of this compound is challenging to establish without a specific in vitro IC50 value. However, a qualitative correlation is evident. The potent in vitro inhibition of the If current by this compound translates into a significant and selective reduction of heart rate in vivo.[1][2] The dose-dependent nature of the heart rate reduction observed with other If channel inhibitors like Ivabradine and Zatebradine further supports the principle that higher in vitro potency and/or in vivo exposure leads to a greater pharmacodynamic effect.

Factors influencing the IVIVC of these compounds include their pharmacokinetic properties, such as absorption, distribution, metabolism, and elimination. For instance, this compound is known to be metabolized by CYP2D6 and CYP3A4 enzymes.[5] Its distribution to the sinoatrial node and its binding kinetics to the HCN channels in the in vivo environment will ultimately determine the observed heart rate reduction at a given plasma concentration.

Experimental Protocols

In Vitro If Current Measurement (Patch-Clamp Electrophysiology)

Objective: To measure the inhibitory effect of a compound on the If current in isolated cardiac pacemaker cells or HCN channel-expressing cell lines.

Methodology:

  • Cell Isolation/Culture: Isolate sinoatrial node cells from a suitable animal model (e.g., rabbit) or use a stable cell line expressing the desired HCN channel isoform.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the If current.

    • Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.

    • Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a level where If channels are deactivated (e.g., -40 mV).

    • Apply hyperpolarizing voltage steps to activate the If current (e.g., from -50 mV to -140 mV in 10 mV increments).

    • Record the resulting inward current.

  • Compound Application:

    • Perfuse the cell with a control solution and record baseline If currents.

    • Apply the test compound at various concentrations to the perfusion solution.

    • Record the If current in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude of the If current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the concentration-response curve and determine the IC50 value.

In Vivo Heart Rate Measurement (Telemetry)

Objective: To measure the dose-dependent effect of a compound on heart rate in a conscious, freely moving animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., dog, rat, cat).

  • Telemetry Implantation:

    • Surgically implant a telemetry transmitter capable of recording and transmitting electrocardiogram (ECG) signals.

    • Allow the animal to recover fully from the surgery.

  • Acclimatization: Acclimatize the animal to the experimental conditions to minimize stress-related heart rate fluctuations.

  • Baseline Recording: Record baseline ECG data for a sufficient period before drug administration to establish a stable heart rate.

  • Drug Administration: Administer the test compound at various doses via the desired route (e.g., oral gavage, intravenous injection).

  • Continuous ECG Monitoring: Continuously record the ECG for a defined period after drug administration.

  • Data Analysis:

    • Analyze the ECG recordings to determine the heart rate at different time points and for each dose.

    • Calculate the change in heart rate from baseline for each dose.

    • Plot the dose-response curve for heart rate reduction.

Visualizations

Signaling_Pathway cluster_SAN Sinoatrial Node Cell cluster_Extracellular Extracellular cluster_Effect Physiological Effect HCN_Channel HCN Channel AC Adenylate Cyclase HeartRate Heart Rate Reduction HCN_Channel->HeartRate Leads to cAMP cAMP AC->cAMP Activates PKA PKA cAMP->PKA Activates PKA->HCN_Channel Activates This compound This compound This compound->HCN_Channel Inhibits If Alternatives Ivabradine, etc. Alternatives->HCN_Channel Inhibits If

Caption: Signaling pathway of this compound and its alternatives inhibiting the If current.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_IVIVC IVIVC Cell_Isolation Cell Isolation/ Culture Patch_Clamp Patch-Clamp Recording Cell_Isolation->Patch_Clamp Data_Analysis_Vitro IC50 Determination Patch_Clamp->Data_Analysis_Vitro Correlation In Vitro - In Vivo Correlation Data_Analysis_Vitro->Correlation Animal_Model Animal Model Selection Telemetry Telemetry Implantation Animal_Model->Telemetry HR_Monitoring Heart Rate Monitoring Telemetry->HR_Monitoring Data_Analysis_Vivo Dose-Response Analysis HR_Monitoring->Data_Analysis_Vivo Data_Analysis_Vivo->Correlation

Caption: Experimental workflow for IVIVC of If channel inhibitors.

References

Safety Operating Guide

Navigating the Safe Handling of YM758 in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for laboratory professionals on the personal protective equipment (PPE), handling, and disposal of YM758, a novel cardiovascular agent under investigation.

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This document provides a comprehensive overview of the essential safety protocols and logistical plans for handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on established principles of laboratory safety for handling investigational chemical compounds with unknown toxicological profiles.

Immediate Safety Considerations

This compound, identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is a novel If channel inhibitor.[1][2][3] As with any non-commercial research chemical, it is crucial to handle this compound with a high degree of caution. The following table summarizes the known properties of this compound monophosphate.

PropertyValueSource
Molecular Formula C₂₆H₃₅FN₃O₈PPubChem
Molecular Weight 567.5 g/mol PubChem
Chemical Name N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acidPubChem
Synonyms YM-758 monophosphatePubChem
Primary Indication Cardiovascular Diseases, Nervous System DiseasesPatsnap Synapse

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) program is the first line of defense against potential exposure.[4] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required at all times. A face shield should be used when there is a risk of splashes or aerosol generation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn.

  • Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. The type of respirator should be determined by a formal risk assessment.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Engineering Controls
  • Ventilation: All work with this compound, especially the handling of powders or creation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for the storage and handling of this compound. This area should be clearly marked.

Procedural Guidance
  • Preparation: Before beginning any work, ensure that all necessary PPE is available and in good condition. The chemical fume hood should be operational, and all necessary equipment and reagents should be placed inside the hood.

  • Handling:

    • When weighing solid this compound, do so within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound should be decontaminated at the end of the procedure.

    • Use an appropriate cleaning agent and follow standard laboratory procedures for decontamination.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused material, empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal cluster_final Final Steps prep1 Don Personal Protective Equipment (PPE) prep2 Verify Chemical Fume Hood Functionality prep1->prep2 prep3 Assemble all necessary materials in hood prep2->prep3 handle1 Weigh/measure this compound in hood prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 decon1 Decontaminate all work surfaces handle3->decon1 Procedure complete decon2 Clean all used equipment decon1->decon2 disp1 Segregate all this compound-contaminated waste decon2->disp1 Decontamination complete disp2 Label hazardous waste container disp1->disp2 disp3 Arrange for EHS pickup disp2->disp3 final1 Remove PPE disp3->final1 Waste secured final2 Wash hands thoroughly final1->final2

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. This proactive approach to safety is fundamental to the successful advancement of drug development research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.